Mitraphylline
描述
Structure
3D Structure
属性
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-DAFCLMLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198926 | |
| Record name | Mitraphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-80-8 | |
| Record name | Mitraphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitraphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitraphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITRAPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mitraphylline: A Technical Guide to its Discovery, Isolation from Uncaria tomentosa, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitraphylline, a pentacyclic oxindole alkaloid, is a significant bioactive compound found in the medicinal plant Uncaria tomentosa (Cat's Claw). This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing established experimental protocols for its extraction, purification, and characterization. Quantitative data on isolation yields and purity are summarized for comparative analysis. Furthermore, this document elucidates the key signaling pathways modulated by this compound, highlighting its potential as a therapeutic agent. The information is presented to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw or Uña de Gato, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and cancer.[1][2] The therapeutic properties of this plant are largely attributed to its unique phytochemical profile, particularly the presence of oxindole alkaloids.[2] These alkaloids are categorized into two main chemotypes: pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs).[3] this compound is one of the most abundant and pharmacologically significant POAs found in U. tomentosa.[4][5]
Early research into the chemical constituents of U. tomentosa led to the identification of a series of oxindole alkaloids, with this compound emerging as a key compound of interest due to its potent biological activities. It has been shown to possess anti-inflammatory, immunomodulatory, and anti-proliferative properties.[4][6] This guide focuses on the technical aspects of this compound's discovery and isolation, providing detailed methodologies and quantitative data to aid in further research and development.
Isolation of this compound from Uncaria tomentosa
The isolation of this compound from the bark of Uncaria tomentosa is a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to first enrich the alkaloid fraction from the crude plant material and then separate the individual alkaloids.
Experimental Protocol: Acid-Base Extraction for Alkaloid Enrichment
This protocol describes a common method for obtaining an alkaloid-enriched extract from the powdered bark of U. tomentosa.[7][8][9]
-
Basification and Maceration:
-
Treat 500 g of powdered Uncaria tomentosa bark with a concentrated ammonium hydroxide solution until the material is thoroughly moistened.
-
Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.
-
-
Filtration and Extraction:
-
Filter the mixture and collect the dichloromethane extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the alkaloids.
-
-
Acidic Wash:
-
Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. This step protonates the alkaloids, causing them to move into the acidic aqueous phase as their hydrochloride salts.
-
-
Separation and Basification:
-
Separate the aqueous layer from the organic layer. The organic layer, containing neutral and acidic compounds, can be discarded.
-
Basify the acidic aqueous layer by adding concentrated ammonium hydroxide solution until a pH of approximately 10 is reached.
-
-
Re-extraction:
-
Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will partition back into the organic phase.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to yield a crude alkaloid extract.
-
Experimental Protocol: Chromatographic Purification
Following the initial extraction, chromatographic techniques are employed to isolate this compound from the crude alkaloid mixture.
2.2.1. Column Chromatography
This step aims to separate this compound from other closely related alkaloids.[7]
-
Column Preparation:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of dichloromethane and methanol.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).
-
Collect fractions of the eluate.
-
-
TLC Analysis:
-
Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system (e.g., dichloromethane:methanol 95:5) and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound with the same retention factor (Rf) as a pure this compound standard.
-
2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed as a final purification step.
-
Method Development:
-
Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, flow rate).
-
-
Preparative Separation:
-
Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the high-purity fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.
-
Selective Precipitation Method
An alternative method for isolating this compound involves selective precipitation.[8][9]
-
Alkaloid-Enriched Extract:
-
Obtain an alkaloid-enriched extract using the acid-base partition method described in section 2.1.
-
-
Selective Precipitation:
-
Dissolve the crude alkaloid extract in a specific solvent mixture, such as toluene/hexane (80:20 v/v).
-
This compound will selectively precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration and wash with a cold solvent to remove impurities.
-
The resulting this compound can be further purified by recrystallization or chromatographic methods if necessary.
-
Quantitative Data
The yield and purity of isolated this compound can vary depending on the source of the plant material and the isolation method employed. The following tables summarize reported quantitative data.
| Isolation Method | Starting Material | Yield (% w/w) | Purity (%) | Reference |
| Acid-base partition followed by selective precipitation | U. tomentosa barks | 0.05 | 98 | [8][9] |
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative | Human Ewing's sarcoma MHH-ES-1 | IC50 | 17.15 ± 0.82 µM | [10] |
| Anti-proliferative | Human breast cancer MT-3 | IC50 | 11.80 ± 1.03 µM | [10] |
| Anti-proliferative | Human glioma GAMG | IC50 | 20 µM | [11] |
| Anti-proliferative | Human neuroblastoma SKN-BE(2) | IC50 | 12.3 µM | [11] |
| Anti-inflammatory | LPS-activated human neutrophils | NO production reduction | Significant at 25 µM | [4] |
| Anti-inflammatory | Murine model (in vivo) | TNF-α inhibition | ~50% at 30 mg/kg/day | [12][13] |
| Anti-inflammatory | Murine model (in vivo) | IL-1α/β inhibition | ~50% at 30 mg/kg/day | [4][12] |
| Anti-inflammatory | Murine model (in vivo) | IL-17 inhibition | ~50% at 30 mg/kg/day | [12][13] |
| Anti-inflammatory | Murine model (in vivo) | IL-4 reduction | ~40% at 30 mg/kg/day | [12][13] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway.[5] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[5][12]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anti-cancer Signaling
This compound has demonstrated anti-proliferative effects on various cancer cell lines.[4][10][11] Recent studies suggest that this compound can suppress cancer cell motility by inhibiting the epithelial-mesenchymal transition (EMT) via integrin α4-mediated signaling.[14]
Caption: this compound's inhibition of EMT via Integrin α4 signaling.
Conclusion
This compound, a major pentacyclic oxindole alkaloid from Uncaria tomentosa, continues to be a compound of significant scientific interest. The methodologies for its isolation are well-established, allowing for the consistent production of high-purity material for research purposes. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscores its therapeutic potential. This technical guide provides a consolidated resource to support ongoing and future investigations into the pharmacological applications of this compound, with the aim of accelerating its development as a novel therapeutic agent. Researchers are encouraged to utilize the detailed protocols and data presented herein as a foundation for their work in this promising area of natural product science.
References
- 1. nafkam.no [nafkam.no]
- 2. Uncaria tomentosa - Wikipedia [en.wikipedia.org]
- 3. Uncaria tomentosa (Willd.) D.C.: cat's claw, uña de gato, or savéntaro [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [islaaaaa.weebly.com]
- 6. Unveiling the Hidden Gem: this compound - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of this compound from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark [repositorio.concytec.gob.pe]
- 14. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of the Mitraphylline Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic spirooxindole alkaloid, has garnered significant attention within the scientific and pharmaceutical communities for its potential therapeutic applications, including anti-inflammatory and neuroprotective properties. This guide provides a comprehensive technical overview of the enzymatic machinery responsible for the biosynthesis of this compound, a key specialized metabolite found in plants of the Mitragyna genus. Understanding this intricate biosynthetic pathway is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This document details the enzymes involved, their kinetic properties where known, and the experimental methodologies employed in their characterization.
The this compound Biosynthetic Pathway: An Enzymatic Cascade
The biosynthesis of this compound is a specialized branch of the well-characterized monoterpene indole alkaloid (MIA) pathway. The pathway can be conceptually divided into two main stages: the formation of the central precursor, strictosidine, and its subsequent conversion through a series of enzymatic steps to this compound.
Upstream Enzymes: The Monoterpene Indole Alkaloid (MIA) Pathway
The initial steps of the MIA pathway are responsible for the synthesis of strictosidine, the universal precursor to a vast array of indole alkaloids.
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, providing the indole moiety of the alkaloid scaffold.[1][2]
-
Secologanin Synthase (SLS): A multi-step enzymatic process involving geraniol-8-hydroxylase and other enzymes leads to the formation of the monoterpenoid secologanin.[2]
-
Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[1][2] This is a pivotal step, committing metabolites to the MIA pathway.
-
Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone that serves as the substrate for downstream diversification.[1][2]
Downstream Enzymes: Formation of the Spirooxindole Scaffold
Recent research, particularly in Mitragyna parvifolia, has elucidated the final, specific steps leading to the formation of this compound from the heteroyohimbine alkaloid, ajmalicine.[1]
-
Heteroyohimbine Synthase (HYS) / Tetrahydroalstonine Synthase (THAS): These enzymes catalyze the reduction of 4,21-dehydrogeissoschizine to form ajmalicine, the immediate precursor to the this compound branch.[1]
-
Mitragyna parvifolia Ajmalicine Oxidase (MpAO): This FAD-dependent oxidoreductase is a key enzyme in the stereochemical inversion of (3S)-ajmalicine.[1]
-
Mitragyna parvifolia Dehydroajmalicine Reductase (MpDAR): Working in concert with MpAO, this reductase facilitates the conversion to (3R)-epi-ajmalicine.[1]
-
Mitragyna parvifolia Spirooxindole Synthase (MpSOS): This crucial enzyme catalyzes the oxidative rearrangement of the ajmalicine scaffold to form the characteristic spirooxindole structure of this compound and its isomer, isothis compound.[1]
-
Cytochrome P450 MsCYP72056: In some contexts, this cytochrome P450 enzyme has been implicated in the formation of this compound and isothis compound.[3]
Quantitative Data on Pathway Enzymes
Quantitative kinetic data is essential for understanding enzyme efficiency and for modeling metabolic flux. While comprehensive kinetic data for all enzymes in the this compound pathway, particularly the recently discovered M. parvifolia enzymes, are not yet fully available in the public domain, data for some of the well-characterized upstream enzymes are presented below.
| Enzyme | Source Organism | Substrate | Km | Vmax | kcat | kcat/Km | Optimal pH | Notes |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | - | 6.8 | Apparent Km value. |
| Secologanin | 3.4 mM | - | - | - | 6.8 | Apparent Km value. | ||
| Catharanthus roseus | Tryptamine | 0.83 mM | - | - | - | 5.0-7.5 | Apparent Km value. | |
| Secologanin | 0.46 mM | - | - | - | 5.0-7.5 | Apparent Km value. | ||
| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | 0.22 mM (K0.5) | 0.078 mM/min | - | - | - | Kinetic data fit a sigmoidal curve. |
Quantitative kinetic data for MpAO, MpDAR, and MpSOS are not yet available in the published literature.
Experimental Protocols
The characterization of the enzymes in the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed, representative protocols for key experimental procedures.
Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes
This protocol describes the expression of pathway enzymes in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent in vitro characterization.
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the target enzyme (e.g., MpSOS) from cDNA synthesized from M. parvifolia RNA.
- Incorporate appropriate restriction sites or use a seamless cloning method to insert the gene into a suitable expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). The vector should ideally contain a purification tag, such as a polyhistidine (His)-tag or a maltose-binding protein (MBP)-tag.
- Verify the sequence of the construct by Sanger sequencing.
2. Heterologous Expression:
- For E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.
- Inoculate a larger volume of culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
- For S. cerevisiae: Transform the expression construct into a suitable yeast strain (e.g., INVSc1).
- Grow a starter culture in a selective medium (e.g., SC-Ura) with glucose as the carbon source.
- Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture.
- Incubate at 30°C for 24-48 hours to induce protein expression.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins).
- Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins).
- Elute the purified protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).
- Assess the purity of the protein by SDS-PAGE.
- If necessary, perform further purification steps such as size-exclusion chromatography.
- Dialyze the purified protein into a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Enzyme Assays
These assays are performed to determine the function and kinetic properties of the purified recombinant enzymes.
1. Spirooxindole Synthase (MpSOS) Assay:
- Reaction Mixture:
- 100 mM Sodium Phosphate buffer (pH 7.0)
- 1-10 µg of purified MpSOS
- 100 µM Ajmalicine (substrate)
- 1 mM NADPH (cofactor)
- Procedure:
- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
- Initiate the reaction by adding ajmalicine.
- Incubate at 30°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant by LC-MS to detect the formation of this compound (m/z [M+H]+ = 369.1758).
2. FAD-Dependent Oxidoreductase (MpAO) and Reductase (MpDAR) Coupled Assay:
- Reaction Mixture:
- 100 mM Potassium Phosphate buffer (pH 7.5)
- 1-5 µg of purified MpAO
- 1-5 µg of purified MpDAR
- 100 µM (3S)-Ajmalicine (substrate)
- 1 mM NADPH (cofactor for MpDAR)
- (FAD may be added to the buffer if MpAO requires external cofactor)
- Procedure:
- Combine all components in a microcentrifuge tube.
- Incubate at 30°C for 1-2 hours.
- Quench the reaction with methanol.
- Analyze the products by LC-MS, monitoring for the consumption of (3S)-ajmalicine and the formation of (3R)-epi-ajmalicine.
Protocol 3: Transient Expression in Nicotiana benthamiana
This in vivo method is used to rapidly assess enzyme function and reconstitute biosynthetic pathways.
1. Preparation of Agrobacterium tumefaciens:
- Transform A. tumefaciens (e.g., strain GV3101) with binary vectors containing the genes of interest (e.g., MpAO, MpDAR, and MpSOS) under the control of a strong constitutive promoter (e.g., CaMV 35S).
- Include a construct for a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.
- Grow individual Agrobacterium cultures overnight.
2. Infiltration:
- Harvest and resuspend each Agrobacterium culture in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).
- Adjust the optical density (OD600) of each culture to a final concentration of approximately 0.5.
- Mix the cultures for co-expression.
- Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.
3. Metabolite Extraction and Analysis:
- After 3-5 days of incubation, harvest the infiltrated leaf tissue.
- If a substrate is not endogenously produced in N. benthamiana, it can be infiltrated into the leaves 24 hours before harvesting (e.g., ajmalicine).
- Grind the tissue in liquid nitrogen and extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate).
- Analyze the extracts by LC-MS to detect the products of the expressed enzymes.
Visualizations of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: The enzymatic steps leading to the biosynthesis of this compound.
Experimental Workflow for Enzyme Discovery and Characterization
Caption: A generalized workflow for the discovery and characterization of enzymes in a plant natural product biosynthetic pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of the chemical diversity of monoterpene indole alkaloids. The identification of the key enzymes, MpAO, MpDAR, and MpSOS, opens up new avenues for the biotechnological production of this compound and related compounds. Further research is needed to fully characterize the kinetic properties of these novel enzymes and to explore their potential for substrate engineering to generate new-to-nature spirooxindole alkaloids with enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers in academia and industry who are engaged in the study and application of this important class of natural products.
References
Mitraphylline's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline is a pentacyclic oxindole alkaloid and the major alkaloid component found in the bark of Uncaria tomentosa (Cat's Claw), a plant traditionally used in South America to manage various inflammatory disorders.[1][2] Emerging scientific evidence has begun to elucidate the specific molecular mechanisms through which this compound exerts its anti-inflammatory effects, positioning it as a compelling lead compound for therapeutic development.[3] This technical guide provides an in-depth review of the current understanding of this compound's mechanism of action, focusing on its interaction with key signaling pathways and immune cells. It consolidates quantitative data from various studies and details the experimental protocols used to generate this knowledge.
Core Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory activity is multifaceted, primarily involving the modulation of innate immune cells, inhibition of the NF-κB signaling pathway, and the subsequent suppression of key inflammatory mediators.
Modulation of Innate Immune Cells
This compound significantly influences the behavior of key innate immune cells, namely macrophages and neutrophils, shifting their function from a pro-inflammatory to an anti-inflammatory state.
In response to inflammatory stimuli like Lipopolysaccharide (LPS), monocytes differentiate into classically activated (M1) macrophages, which produce a high level of pro-inflammatory cytokines. This compound has been shown to counteract this process. It promotes the polarization of macrophages towards the alternatively activated (M2) phenotype, which is involved in the resolution of inflammation and tissue repair.[4] Furthermore, this compound reduces the population of classical (CD14++CD16-) and intermediate (CD14++CD16+) monocytes, which are precursors to M1 macrophages.[4]
Neutrophils are first responders in the inflammatory cascade. This compound has demonstrated the ability to modulate their activation.[5] In studies using primary human neutrophils stimulated with LPS, this compound treatment reduced the population of activated neutrophils (CD16+CD62L-).[5] This modulation contributes to attenuating the overall inflammatory episode by limiting the downstream effects of neutrophil degranulation and cytokine release.[5] Additionally, this compound significantly curtails the production of nitric oxide (NO) in LPS-activated neutrophils, a key signaling and cytotoxic molecule in inflammation.[6]
Inhibition of Pro-inflammatory Signaling Pathways
A central aspect of this compound's mechanism is its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response, most notably the NF-κB pathway.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon stimulation by agents like LPS, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6. Several studies indicate that this compound exerts its anti-inflammatory effects through an NF-κB-dependent mechanism.[5][7] By inhibiting NF-κB signaling, this compound effectively abrogates the release of these downstream cytokines.[7][8]
Suppression of Inflammatory Mediators
The culmination of this compound's effects on immune cells and signaling pathways is a marked reduction in the production of critical inflammatory mediators.
This compound demonstrates potent, broad-spectrum inhibition of pro-inflammatory cytokines in both in vivo and in vitro models. In LPS-challenged mice, oral administration of this compound inhibited the release of interleukins 1α, 1β, 17, and TNF-α by approximately 50%.[1][9] This level of inhibition was comparable to the steroidal anti-inflammatory drug, dexamethasone.[1] It also uniquely reduced interleukin 4 (IL-4) production by nearly 40%, an effect not observed with dexamethasone.[1][9] In cell-based assays, it abrogates the release of TNF-α, IL-6, and IL-1β from macrophages and neutrophils.[4][5]
This compound contributes to the resolution of inflammation by inhibiting the expression of the inducible nitric oxide synthase (iNOS) gene.[7][8] This action reduces the production of nitric oxide, a key mediator of inflammation and cellular damage.[7] While direct studies on this compound and cyclooxygenase-2 (COX-2) are limited, research on related kratom alkaloids and extracts containing this compound shows potent dual inhibitory effects on both COX-2 and 5-lipoxygenase (5-LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[2][10]
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Parameter | Model | Dosage | Effect | Reference(s) |
|---|---|---|---|---|
| IL-1α, IL-1β, IL-17 | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~50% inhibition of release | [1],[9] |
| TNF-α | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~50% inhibition of release | [1],[9],[6] |
| IL-4 | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~40% reduction in production |[1],[9] |
Table 2: In Vitro Anti-inflammatory and Cellular Effects of this compound
| Parameter | Cell Type / Model | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Cytokine Release (TNF-α, IL-6, IL-1β) | Human M1 Macrophages | 25 µM | Abrogation of release | [4] |
| Cytokine Expression (TNF-α, IL-6, IL-8) | Human Primary Neutrophils | 25 µM | Significant downregulation | [5],[6] |
| Nitric Oxide (NO) Production | Human Primary Neutrophils | 25 µM | Significant reduction | [6] |
| Cell Viability | K565 cells, Murine Macrophages | Up to 100 µM | No toxicity observed | [1],[9] |
| Cell Growth (IC50) | Human Glioma (GAMG) | 20 µM (48h) | 50% inhibition | [11] |
| Cell Growth (IC50) | Human Neuroblastoma (SKN-BE(2)) | 12.3 µM (30h) | 50% inhibition |[11] |
Detailed Experimental Protocols
The following sections detail the methodologies employed in key studies that have defined the anti-inflammatory mechanism of this compound.
In Vivo Murine Model of LPS-Induced Inflammation
This protocol is designed to assess the systemic anti-inflammatory effects of this compound.
-
Animal Model: Female BALB/c mice (8 weeks old).[6]
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to experimentation.
-
Treatment Groups:
-
Administration: Test compounds are administered once daily via oral gavage (p.o.) for three consecutive days.[1][9]
-
Inflammation Induction: On the third day, two hours after the final dose, inflammation is induced by a single intraperitoneal (i.p.) injection of E. coli LPS at 15 mg/kg.[1][9]
-
Sample Collection: Blood is collected via cardiac puncture at a predetermined time point post-LPS injection (e.g., 2-4 hours) into heparinized tubes. Plasma is separated by centrifugation.
-
Analysis: Plasma levels of 16 different cytokines (including TNF-α, IL-1α, IL-1β, IL-4, IL-17) are quantified using a multiplex ELISA assay according to the manufacturer's instructions.[1][9]
In Vitro Human Monocyte/Macrophage Polarization Assay
This protocol assesses the effect of this compound on macrophage differentiation and function.
-
Cell Isolation: Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Macrophage Differentiation (M0): Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF to differentiate them into non-polarized M0 macrophages.
-
Polarization and Treatment:
-
M0 macrophages are treated with this compound (25 µM) for 24 hours.[4]
-
For M1 polarization, cells are stimulated with LPS (100 ng/mL) and IFN-γ in the presence or absence of this compound (25 µM).[4]
-
For M2 polarization, cells are stimulated with IL-4 and IL-13 in the presence or absence of this compound (25 µM).
-
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD80 for M1, CD206 for M2) and analyzed to determine the percentage of each subpopulation.
-
Cytokine Analysis: Supernatants are collected and analyzed for TNF-α, IL-6, and IL-1β concentrations using ELISA.[4]
-
Gene Expression: RNA is extracted from cell lysates, converted to cDNA, and analyzed by quantitative real-time PCR (qRT-PCR) for expression of M1/M2-specific genes (e.g., INOS, TNF for M1; ARG1, MRC1 for M2).
-
Conclusion and Future Directions
This compound exhibits significant anti-inflammatory properties through a well-defined mechanism of action. Its ability to modulate the function of macrophages and neutrophils, inhibit the master inflammatory regulator NF-κB, and suppress a wide array of pro-inflammatory mediators makes it a highly attractive candidate for further drug development. The quantitative data consistently demonstrate potent activity at non-toxic concentrations.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of this compound within the NF-κB and other relevant pathways.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a robust safety profile.
-
Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy of this compound in human inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.[12]
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.
By building upon this foundational knowledge, the scientific community can work towards translating the therapeutic potential of this compound into novel treatments for inflammatory conditions.
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pharmacological effects of this compound from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits lipopolysaccharide-mediated activation of primary human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [islaaaaa.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells | Sciety [sciety.org]
- 11. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the Hidden Gem: this compound - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]
A Comprehensive Review of the Pharmacological Properties of Mitraphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline is a pentacyclic oxindole alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree and the bark of Uncaria tomentosa (cat's claw)[1]. Traditionally, these plants have been used in folk medicine for their anti-inflammatory and immune-modulating properties. This technical guide provides an in-depth review of the pharmacological properties of this compound, focusing on its anti-inflammatory, anticancer, and immunomodulatory effects, as well as its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Pharmacological Activities
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo studies. Its primary mechanism of action involves the modulation of key inflammatory pathways and the regulation of cytokine production.
Mechanism of Action:
This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, though the precise point of interaction is still under investigation.
Additionally, this compound has been found to modulate the polarization of macrophages, key cells in the immune response. It promotes the differentiation of M0 macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. This skewing of macrophage polarization contributes to the resolution of inflammation.
In Vitro and In Vivo Data:
In vivo studies using a murine model of LPS-induced inflammation have shown that oral administration of this compound at 30 mg/kg/day for three days significantly inhibits the release of several pro-inflammatory cytokines[2].
| Cytokine | Percent Inhibition |
| Interleukin-1α (IL-1α) | ~50% |
| Interleukin-1β (IL-1β) | ~50% |
| Interleukin-17 (IL-17) | ~50% |
| Tumor Necrosis Factor-α (TNF-α) | ~50% |
| Interleukin-4 (IL-4) | ~40% |
In vitro studies on human primary monocytes have shown that this compound (25µM) reduces the classical (CD14++CD16-) and intermediate (CD14++CD16+) monocyte subsets and diminishes their chemotactic capacity. Furthermore, it abrogates the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in monocyte-derived macrophages.
Anticancer Activity
This compound has exhibited promising antiproliferative and cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The anticancer mechanism of this compound is not yet fully elucidated but is thought to involve the inhibition of cancer cell motility and the induction of apoptosis. Recent studies suggest that this compound can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, through the inhibition of the integrin α4-mediated signaling pathway[3][4].
In Vitro Data:
The cytotoxic effects of this compound have been quantified by determining its half-maximal inhibitory concentration (IC50) in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 |
| GAMG | Glioma | 20 | 48 |
Pharmacokinetics and Safety Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. In vitro studies have provided initial insights into its pharmacokinetic profile.
| ADME Parameter | Result |
| Stability in Simulated Gastric Fluid (SGF) | Stable |
| Stability in Simulated Intestinal Fluid (SIF) | Unstable (13.6% degradation) |
| Permeability (Caco-2 & MDR-MDCK monolayers) | Subject to efflux mediated by P-glycoprotein |
| Metabolism (Human Liver Microsomes) | Metabolized with a half-life of 50 minutes |
| Plasma Protein Binding | High (>90%) |
Safety Pharmacology:
Preliminary safety assessments are crucial in drug development. While specific data for this compound is limited, studies on the related alkaloid, mitragynine, provide some indication of potential safety concerns.
-
hERG Channel Inhibition: Mitragynine has been shown to inhibit the hERG potassium channel with IC50 values ranging from 332.70 nM to 1.62 µM in different assay systems[5][6]. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. Therefore, the potential for this compound to inhibit the hERG channel warrants further investigation.
-
Mutagenicity (Ames Test): No specific Ames test results for this compound were found in the reviewed literature. This is a critical data gap that needs to be addressed to assess the mutagenic potential of the compound.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Integrin α4 Signaling and EMT Inhibition
The following diagram depicts the proposed mechanism of this compound in inhibiting cancer cell motility through the integrin α4 signaling pathway.
Caption: Proposed inhibition of integrin α4-mediated signaling by this compound.
Experimental Workflow: MTS Assay for Cytotoxicity
This workflow outlines the key steps in determining the cytotoxic effects of this compound using an MTS assay.
Caption: Workflow for determining this compound cytotoxicity using an MTS assay.
Experimental Protocols
MTS Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MHH-ES-1, MT-3, SKN-BE(2), GAMG)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for the desired period (e.g., 30 or 48 hours) at 37°C with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
In Vivo LPS-Induced Inflammation Model
This protocol describes a murine model to evaluate the in vivo anti-inflammatory effects of this compound.
Materials:
-
Female BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg/day) or vehicle orally to respective groups of mice for three consecutive days. A positive control group receives dexamethasone (e.g., 2 mg/kg/day) orally.
-
Induction of Inflammation: On the third day, one hour after the final drug administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 15 mg/kg) into all mice except for a naive control group.
-
Sample Collection: After a specific time post-LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum from the blood samples and measure the concentrations of pro-inflammatory cytokines using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to those in the vehicle-treated and dexamethasone-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and integrin α4. While the preclinical data are encouraging, further research is warranted to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Detailed Mechanistic Studies: Further investigation into the precise molecular targets of this compound within the NF-κB and other signaling pathways.
-
In Vivo Efficacy Studies: Evaluation of this compound in more complex animal models of inflammatory diseases and cancer to establish its therapeutic efficacy.
-
Comprehensive Safety and Toxicology Studies: Thorough assessment of its safety profile, including specific studies on hERG channel liability and mutagenicity (Ames test).
-
Pharmacokinetic Profiling: In-depth in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in animal models, which will be crucial for determining appropriate dosing regimens for future clinical trials.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitragynine, an euphoric compound inhibits hERG1a/1b channel current and upregulates the complexation of hERG1a-Hsp90 in HEK293-hERG1a/1b cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitragynine and its potential blocking effects on specific cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitraphylline Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic oxindole alkaloid found in medicinal plants such as Uncaria tomentosa (Cat's Claw) and Mitragyna speciosa (Kratom), has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anti-inflammatory and cytotoxic properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development endeavors.
The core structure of this compound features a spirooxindole scaffold, a privileged heterocyclic motif known for its presence in numerous biologically active natural products.[2] The unique three-dimensional arrangement of this scaffold and its substituents plays a crucial role in its interaction with biological targets. Understanding the relationship between these structural features and the resulting biological activity is paramount for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will delve into the current understanding of this compound's SAR, providing a foundation for future medicinal chemistry efforts.
Quantitative Data Summary
The biological activity of this compound and its stereoisomer, isothis compound, has been evaluated in various assays. The following tables summarize the key quantitative data, offering a clear comparison of their effects.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) ± SE | Incubation Time (h) | Reference |
| This compound | MHH-ES-1 (Ewing's sarcoma) | MTS | 17.15 ± 0.82 | 30 | [3][4] |
| This compound | MT-3 (Breast cancer) | MTS | 11.80 ± 1.03 | 30 | [3][4] |
| This compound | GAMG (Glioma) | Tetrazolium salt | 20 | 48 | [5] |
| This compound | SKN-BE(2) (Neuroblastoma) | Tetrazolium salt | 12.3 | 30 | [5] |
Table 2: Anti-Inflammatory and Neuroprotective Activity of this compound and Isothis compound
| Compound | Activity | Assay | Result | Concentration | Reference |
| This compound | Anti-inflammatory | LPS-induced cytokine release in mice | ~50% inhibition of IL-1α, IL-1β, IL-17, TNF-α | 30 mg/kg/day (oral) | [6][7] |
| This compound | Anti-inflammatory | LPS-induced cytokine release in mice | ~40% inhibition of IL-4 | 30 mg/kg/day (oral) | [6][7] |
| This compound | Neuroprotective | Amyloid-beta (Aβ) aggregation inhibition | 43.17% ± 3.48 inhibition | 50 µM | [8] |
| Isothis compound | Neuroprotective | Amyloid-beta (Aβ) aggregation inhibition | 60.321% ± 2.61 inhibition | 50 µM | [8] |
Structure-Activity Relationship Insights
The available data, primarily comparing this compound and its stereoisomer isothis compound, provides initial insights into the SAR of this class of molecules.
-
Stereochemistry at the Spiro Center (C7): The difference in activity between this compound and isothis compound, particularly in the context of amyloid-beta aggregation inhibition, highlights the critical role of the stereochemistry at the spirocyclic center. The spatial orientation of the substituents at this position significantly influences the molecule's ability to interact with its biological targets.
-
The Oxindole Core: The oxindole moiety is a recurring structural motif in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. This core likely serves as a crucial scaffold for orienting the other functional groups for optimal target binding.
-
Pentacyclic Framework: The rigid pentacyclic structure of this compound restricts its conformational flexibility, which can contribute to higher binding affinity and selectivity for its targets.
Further research involving the synthesis and biological evaluation of a broader range of this compound analogs with systematic modifications to the pentacyclic core, the oxindole ring, and the substituent groups is necessary to establish a more comprehensive SAR.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.
Protocol 1: Cytotoxicity Assessment using the MTS Assay
This protocol is adapted from the methodology used to determine the cytotoxic effects of this compound on cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., MHH-ES-1, MT-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 30 or 48 hours).
-
MTS Addition: After incubation, add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α or other NF-κB activator
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's bioactivity.
Caption: Workflow for the evaluation of this compound analogs as anticancer agents.
Caption: this compound's inhibitory effect on the Integrin α4β1 signaling pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of the oxindole alkaloids isothis compound and this compound in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical uses of plants containing mitraphylline
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Mitraphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pentacyclic oxindole alkaloid found in several plant species, most notably within the genera Uncaria and Mitragyna.[1][2][3] Belonging to the Rubiaceae family, these plants have a rich history of use in traditional medicine systems across South America, Southeast Asia, and Africa.[4][5][6] this compound, as one of the key bioactive constituents, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, cytotoxic, and neuroprotective properties.[4][7][8][9] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to inform future research and drug development initiatives.
Ethnobotanical Landscape and Traditional Medicine
The traditional use of plants containing this compound is geographically distinct, primarily revolving around Uncaria tomentosa (Cat's Claw) in South America and various Mitragyna species (Kratom) in Southeast Asia.
-
Uncaria tomentosa (Cat's Claw): Native to the Amazon rainforest, the bark and roots of U. tomentosa have been used for centuries by indigenous communities.[4] Traditional preparations, typically decoctions, are employed to treat a wide array of ailments, particularly those with an inflammatory basis such as arthritis and gastritis.[4][10] Its use also extends to boosting the immune system and for its perceived antiviral properties.[4][11]
-
Mitragyna species: The leaves of Mitragyna speciosa (Kratom) are the most well-documented source of traditional use in this genus, especially in Thailand and Malaysia.[12][13] At low doses, leaves are chewed to combat fatigue and enhance productivity, acting as a mild stimulant.[12] At higher doses, it has been traditionally used for its opioid-like effects, serving as a pain reliever and as a substitute for opium to manage withdrawal symptoms.[5][12][14] Other Mitragyna species across Asia and Africa are used topically for pain and to treat conditions like fever and skin infections.[5][6]
Table 1: Summary of Ethnobotanical Uses of this compound-Containing Plants
| Plant Species | Common Name | Part Used | Traditional Use | Geographic Region |
|---|---|---|---|---|
| Uncaria tomentosa | Cat's Claw | Bark, Roots | Anti-inflammatory (arthritis, gastritis), Immune-boosting, Antiviral | South & Central America[4][10] |
| Mitragyna speciosa | Kratom | Leaves | Pain relief, Opium substitute, Energy booster, Diarrhea, Cough | Southeast Asia[5][12][13] |
| Mitragyna inermis | Leaves | Anti-inflammatory, Antidiabetic | Africa (Ivory Coast)[6] |
| Mitragyna parvifolia | | Leaves | Wound and ulcer dressing, Analgesic | Asia[15] |
Phytochemistry and Quantitative Analysis
This compound is often a major alkaloid in Uncaria species but a minor one in Mitragyna speciosa, where mitragynine is dominant.[2][11][16] The concentration of these alkaloids can vary significantly based on the plant's origin, age, and chemotype.[1][17]
Table 2: Quantitative Analysis of this compound in Plant Materials
| Plant Species | Plant Part | This compound Content/Yield | Method of Analysis | Reference(s) |
|---|---|---|---|---|
| Uncaria tomentosa | Dried Inner Bark | 0.05% m/m yield (98% purity) | Acid-base partition, selective precipitation, HPLC-UV/DAD | [18][19] |
| Mitragyna speciosa (US-grown "Rifat") | 0.943 ± 0.033 - 1.47 ± 0.18 mg/g | UHPLC-HRMS | [17] | |
| Mitragyna speciosa (Commercial products) | <1% of total alkaloid content | General Alkaloid Profiling | [16] |
| Uncaria tomentosa | Dried Inner Bark | ~40% of the total alkaloid fraction | Not specified |[20] |
Pharmacological Activities and Mechanisms of Action
Scientific validation of traditional uses has led to the discovery of several key pharmacological activities of this compound.
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates potent anti-inflammatory activity by modulating key signaling pathways. In vivo studies show it significantly inhibits the production of pro-inflammatory cytokines.[11][21] It also appears to regulate the plasticity of immune cells, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype.[22]
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Model | Treatment | Cytokine | Percent Inhibition | Reference(s) |
|---|---|---|---|---|
| LPS-induced endotoxemia in mice | 30 mg/kg/day (oral) | Interleukin-1α (IL-1α) | ~50% | [11][21] |
| Interleukin-1β (IL-1β) | ~50% | [11][21] | ||
| Interleukin-17 (IL-17) | ~50% | [11][21] | ||
| Tumor Necrosis Factor-α (TNF-α) | ~50% | [11][21] |
| | | Interleukin-4 (IL-4) | ~40% |[11][21] |
The primary mechanism for this activity is the inhibition of NF-κB signaling, a central regulator of the inflammatory response.[20] By preventing the activation of NF-κB, this compound abrogates the release of numerous pro-inflammatory mediators.[20]
Furthermore, this compound promotes the polarization of macrophages toward an anti-inflammatory M2 phenotype while reducing pro-inflammatory M1 markers, suggesting a key role in resolving inflammation.[22]
Anticancer and Cytotoxic Effects
This compound has demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[9] This aligns with the traditional use of U. tomentosa in treating tumors.[9]
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (30 hours) | Reference(s) |
|---|---|---|---|
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 µM | [9] |
| MT-3 | Breast Cancer | 11.80 ± 1.03 µM | [9] |
| GAMG | Glioma | IC₅₀ = 20.05 µM (48 hours) |[23] |
Recent studies have shown that this compound can suppress cancer cell invasion and migration by inhibiting the Epithelial-Mesenchymal Transition (EMT), a critical process in metastasis.[24] This effect is mediated through the downregulation of integrin α4 (ITGA4) signaling.[24]
Neuroprotective Effects
Oxindole alkaloids from Uncaria species, including this compound, have shown potential as neuroprotective agents. In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, and protect neuroblastoma cells from Aβ-induced toxicity.[7] Isothis compound, a stereoisomer, showed 60.3% inhibition of Aβ aggregation at 50 μM, while this compound exhibited 43.2% inhibition at the same concentration.[7]
Experimental Protocols
This section details methodologies for the isolation of this compound and the assessment of its biological activity, compiled from cited literature.
Protocol: Extraction and Isolation of this compound from U. tomentosa
This protocol describes a multi-step acid-base extraction followed by chromatographic purification to isolate this compound from plant bark.[1][18][19]
-
Maceration and Extraction:
-
Treat 500 g of powdered Uncaria tomentosa bark with a concentrated ammonium hydroxide solution until moist.
-
Macerate the basified plant material with dichloromethane (DCM) with agitation for 24 hours at room temperature.
-
Filter the mixture and collect the DCM extract. Repeat the extraction twice more on the plant residue.
-
-
Acid-Base Partitioning:
-
Combine the DCM extracts and wash with a 3% hydrochloric acid (HCl) solution. The alkaloids will move into the acidic aqueous phase.
-
Separate the aqueous layer and discard the organic layer.
-
Basify the aqueous layer by adding concentrated ammonium hydroxide solution to a pH of approximately 10.
-
Extract the basic aqueous solution three times with DCM. The free base alkaloids will move back into the organic phase.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.
-
-
Chromatographic Purification:
-
Prepare a silica gel column chromatography system.
-
Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with a solvent system gradient (e.g., starting with pure DCM and gradually increasing the polarity with methanol, such as a DCM:MeOH 95:5 mixture).
-
Monitor the separation by collecting fractions and analyzing them with Thin-Layer Chromatography (TLC) against a pure this compound standard.
-
Pool the fractions containing pure this compound.
-
-
Final Purification and Characterization:
-
Analyze the purity of the pooled fractions using analytical HPLC.
-
Remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.
-
Confirm the structure using Mass Spectrometry, UV-visible, IR, and NMR spectroscopy.[18]
-
Protocol: In Vivo Anti-inflammatory Assay
This protocol assesses the ability of this compound to inhibit cytokine release in a lipopolysaccharide (LPS)-induced inflammation model in mice.[11][21]
-
Animal Model: Use female BALB/c mice.
-
Dosing: Administer this compound orally at 30 mg/kg/day for 3 consecutive days. A control group should receive a vehicle, and a positive control group can receive dexamethasone (2 mg/kg/day).
-
Inflammation Induction: On the third day, 2 hours after the final dose, induce systemic inflammation by intraperitoneal injection of LPS (15 mg/kg).
-
Sample Collection: 90 minutes after LPS injection, collect blood samples via cardiac puncture.
-
Cytokine Analysis: Separate plasma and determine the concentration of 16 different cytokines (including TNF-α, IL-1α, IL-1β, IL-17, IL-4) using a multiplex ELISA assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the LPS-only group to determine the percentage of inhibition.
Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This method evaluates the antiproliferative effect of this compound on cancer cell lines.[9]
-
Cell Culture: Culture human cancer cell lines (e.g., MHH-ES-1 Ewing's sarcoma, MT-3 breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying micromolar concentrations of this compound (e.g., 5 µM to 40 µM) for a specified duration (e.g., 30 or 48 hours). Include untreated controls and positive controls (e.g., cyclophosphamide, vincristine).
-
Viability Assessment:
-
Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using dose-response curve analysis.
Conclusion and Future Directions
The rich ethnobotanical history of plants containing this compound, particularly Uncaria tomentosa and Mitragyna speciosa, is strongly supported by modern pharmacological research. This compound has emerged as a promising natural product with potent anti-inflammatory, cytotoxic, and neuroprotective activities. Its mechanisms of action, including the inhibition of the NF-κB and ITGA4 signaling pathways and the modulation of macrophage polarization, provide a solid foundation for its therapeutic potential.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial to understand its behavior in vivo.[25]
-
Structure-Activity Relationship (SAR): Synthesizing and testing this compound analogs could lead to the development of more potent and selective drug candidates.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into validated therapeutic applications for inflammatory disorders, cancers, and neurodegenerative diseases.
-
Sustainable Production: Given the low natural abundance of this compound, exploring biosynthetic production methods using engineered microorganisms or plant cell cultures will be essential for sustainable manufacturing.[26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. kratom.org [kratom.org]
- 3. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 4. How this compound is Being Used in Modern Herbal Medicine - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Mitragyna Species as Pharmacological Agents: From Abuse to Promising Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective potential of the oxindole alkaloids isothis compound and this compound in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantaanalytica.com [plantaanalytica.com]
- 9. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of rhynchophylline and this compound in two Thai Mitragyna species and the investigation of their biological activity via opioid gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
- 16. kratomscience.com [kratomscience.com]
- 17. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of this compound from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound [islaaaaa.weebly.com]
- 21. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological effects of this compound from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. news-medical.net [news-medical.net]
- 27. Researchers reveal how plants make anti-tumour drugs - UBC's Okanagan News [news.ok.ubc.ca]
Potential Therapeutic Targets of Mitraphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic oxindole alkaloid primarily isolated from the bark and leaves of plants of the Uncaria and Mitragyna genera, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine for inflammatory conditions and tumors, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Therapeutic Areas and Mechanisms of Action
This compound's therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and survival.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Key Targets and Effects:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to significantly reduce the production of several pro-inflammatory cytokines. In a murine model of lipopolysaccharide (LPS)-induced inflammation, oral administration of this compound (30 mg/kg/day) for three days resulted in approximately a 50% inhibition of interleukins 1α (IL-1α), 1β (IL-1β), 17 (IL-17), and tumor necrosis factor-alpha (TNF-α)[1]. This effect was comparable to that of dexamethasone. It also reduced the production of IL-4 by nearly 40%[1].
-
Modulation of NF-κB Signaling: The anti-inflammatory effects of this compound are linked to its ability to inhibit the NF-κB pathway.[2] While the precise mechanism of inhibition is still under investigation, it is hypothesized to involve the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
-
Macrophage Polarization: this compound has been observed to promote the polarization of M0 macrophages towards an anti-inflammatory M2 phenotype.[3] This shift is accompanied by a decrease in the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]
Signaling Pathway Diagram: this compound's Inhibition of the Canonical NF-κB Pathway
Caption: this compound inhibits the IKK complex in the canonical NF-κB pathway.
Anti-Cancer Activity
This compound has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. Its mechanisms of action in cancer are multifaceted, involving the induction of apoptosis and the inhibition of cell migration and invasion.
Key Targets and Effects:
-
Induction of Apoptosis: this compound is believed to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This is suggested by the modulation of the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio is a key indicator of the initiation of the mitochondrial apoptotic cascade, leading to the activation of executioner caspases like caspase-3.[4][5][6]
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[2][7][8]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Recent studies have indicated that this compound can suppress cancer cell motility and metastasis by inhibiting the EMT process.[9][10][11] This is achieved by downregulating the expression of EMT-related transcription factors and effectors. The inhibition of integrin α4 signaling has been proposed as a potential mechanism for this effect.[11]
Signaling Pathway Diagram: this compound's Induction of Apoptosis
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of this compound from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mitraphylline: A Promising Oxindole Alkaloid for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore the vast chemical diversity of natural products. Among these, mitraphylline, a pentacyclic oxindole alkaloid, has emerged as a compelling lead compound for drug discovery.[1] Isolated from medicinal plants of the Uncaria and Mitragyna genera, this compound has demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and development efforts. Its unique spirooxindole structure is recognized as a "privileged scaffold" in medicinal chemistry, suggesting its potential for broad biological activity.[4][5][6]
Pharmacological Activities and Quantitative Data
This compound's therapeutic potential stems from its significant bioactivity across multiple domains. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: Anticancer Activity of this compound (In Vitro)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 | [5] |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 | [5] |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 | [7][8] |
| GAMG | Glioma | 20 | 48 | [7][8] |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Model | Effect | Dosage/Concentration | Reference |
| Cytokine Inhibition (In Vivo) | LPS-induced inflammation in mice | ~50% inhibition of IL-1α, IL-1β, IL-17, and TNF-α | 30 mg/kg/day (oral) | [9][10][11] |
| Cytokine Inhibition (In Vivo) | LPS-induced inflammation in mice | ~40% reduction of IL-4 | 30 mg/kg/day (oral) | [9][10] |
| Cytokine Inhibition (In Vitro) | LPS-activated human neutrophils | Significant downregulation of TNF-α, IL-6, and IL-8 | 25 µM | [12] |
| NO Production Inhibition (In Vitro) | LPS-activated human neutrophils | Significant reduction | 25 µM | [13] |
Table 3: ADME-Tox Profile of this compound
| Parameter | Method | Result | Reference |
| Metabolic Stability | Human Liver Microsomes | Half-life of ~50 min | [14] |
| Plasma Protein Binding | Equilibrium Dialysis | >90% | [14] |
| Permeability | Caco-2 & MDR-MCK monolayers | Subject to P-glycoprotein mediated efflux | [14] |
| P-glycoprotein Inhibition | Calcein-AM fluorescent assay | No inhibition observed | [14] |
| In Vitro Toxicity | K565 cells and murine macrophages | No toxicity observed up to 100 µM | [9][10] |
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its pleiotropic effects by modulating critical cellular signaling pathways, most notably the NF-κB pathway, a central regulator of inflammation and cell survival.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the activation of the NF-κB signaling pathway.[2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[12] this compound is thought to interfere with this cascade, although its precise molecular target within the pathway requires further elucidation.
Experimental Protocols
To facilitate reproducibility and further investigation, detailed protocols for key assays are provided below. Note: These are representative protocols and may require optimization for specific cell lines and experimental conditions.
MTS Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines by measuring cell viability.
Materials:
-
Target cancer cell lines (e.g., MHH-ES-1, MT-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 5 µM to 40 µM). Include a vehicle control (DMSO) and an untreated control.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 30 or 48 hours).[5][7]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.
In Vivo Anti-inflammatory Assay (LPS-induced Murine Model)
This protocol describes a method to evaluate the anti-inflammatory effects of this compound in a mouse model of systemic inflammation induced by LPS.
Materials:
-
BALB/c mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle (e.g., saline or appropriate solvent for this compound)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
-
Equipment for oral gavage and blood collection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment: Administer this compound (e.g., 30 mg/kg/day) or dexamethasone (e.g., 2 mg/kg/day) orally once a day for three consecutive days. A control group should receive the vehicle.[10][11]
-
LPS Challenge: On the third day, 1 hour after the final treatment, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 15 mg/kg).[10][11]
-
Sample Collection: At a specified time point after LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Separate serum or plasma and measure the concentrations of pro-inflammatory cytokines using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the LPS-only control group to determine the percentage of inhibition.
This compound as a Novel Lead Compound
The unique chemical structure and potent biological activities of this compound position it as an attractive starting point for the development of new drugs. The oxindole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and can interact with a wide range of biological targets.[4][5][6]
Advantages and Future Directions:
-
Multi-target potential: this compound's ability to modulate multiple pathways, including those involved in inflammation, cancer, and neurodegeneration, suggests its potential for development into therapies for complex diseases.[2][3]
-
Favorable safety profile: Preliminary in vitro toxicity studies suggest that this compound has a good safety profile, with no toxicity observed at concentrations significantly higher than its effective doses.[9][10]
-
Scaffold for optimization: The oxindole core of this compound provides a versatile scaffold for medicinal chemists to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.[4]
-
Sustainable Production: Recent breakthroughs in understanding the biosynthetic pathway of this compound may enable its sustainable and cost-effective production through synthetic biology approaches, overcoming the limitations of sourcing from natural plant materials.[2][9][16][17]
Further research is warranted to fully elucidate the molecular targets of this compound, optimize its structure for enhanced therapeutic efficacy, and conduct comprehensive preclinical and clinical studies to validate its potential as a novel therapeutic agent. The information presented in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Unveiling the Hidden Gem: this compound - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 4. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Nature to Drug Discovery: The Indole Scaffold as a ‘Privileged Structure’ | Bentham Science [eurekaselect.com]
- 6. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]
- 7. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Scientists Reveal How Plants Transform Molecules into Powerful Anti-Cancer Agents [thedailyguardian.com]
- 10. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits lipopolysaccharide-mediated activation of primary human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. dailystar.com.lb [dailystar.com.lb]
- 17. scitechdaily.com [scitechdaily.com]
In Vivo Controlling Effect of Mitraphylline on Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitraphylline, a pentacyclic oxindole alkaloid isolated from the bark of Uncaria tomentosa (Cat's Claw), has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical in vivo models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine regulation in vivo. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways to facilitate further research and development.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When the immune system is responding to an infection, for instance, cytokines signal immune cells to travel to the site of infection. Cytokines also help to amplify the immune response. The dysregulation of pro-inflammatory cytokines is a key factor in the pathogenesis of many inflammatory conditions. This compound has emerged as a promising natural compound with the ability to modulate cytokine production, thereby mitigating inflammatory processes.[1] This guide will delve into the in vivo evidence of this compound's cytokine-controlling effects.
In Vivo Efficacy of this compound on Cytokine Modulation
In vivo studies have been crucial in elucidating the anti-inflammatory effects of this compound. A key study investigated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in a murine model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of a pro-inflammatory cytokine cascade.
The administration of this compound was shown to significantly inhibit the release of several key pro-inflammatory cytokines. Notably, it reduced the levels of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α) by approximately 50%.[2][3] This level of inhibition was comparable to that of dexamethasone, a potent corticosteroid used as a positive control in the study.[2][3]
Interestingly, this compound also demonstrated a distinct modulatory effect on Interleukin-4 (IL-4), reducing its production by nearly 40%.[2][3] This is significant as dexamethasone did not show a similar effect on IL-4.[2][3] IL-4 is a pleiotropic cytokine that can have both pro- and anti-inflammatory roles depending on the context, suggesting a nuanced immunomodulatory activity of this compound.
Data Presentation
The following table summarizes the quantitative data from the key in vivo study on this compound's effect on cytokine release in an LPS-induced inflammation model in mice.
| Cytokine | Treatment Group | % Inhibition of Cytokine Release | Reference |
| IL-1α | This compound (30 mg/kg/day, p.o.) | ~50% | [2][3] |
| IL-1β | This compound (30 mg/kg/day, p.o.) | ~50% | [2][3] |
| IL-17 | This compound (30 mg/kg/day, p.o.) | ~50% | [2][3] |
| TNF-α | This compound (30 mg/kg/day, p.o.) | ~50% | [2][3] |
| IL-4 | This compound (30 mg/kg/day, p.o.) | ~40% | [2][3] |
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiment cited in this guide, based on the work of Rojas-Duran et al. (2012).
Animal Model and Treatment
-
Animal Model: Female BALB/c mice.
-
Treatment: Mice received this compound orally (p.o.) at a dose of 30 mg/kg/day for three consecutive days.[2][3]
-
Control Groups:
Induction of Inflammation
-
Inducing Agent: Bacterial lipopolysaccharide (LPS) from Escherichia coli.
-
Administration: On the third day of treatment, mice were challenged with an intraperitoneal injection of LPS at a dose of 15 mg/kg to induce a systemic inflammatory response.[2][3]
Cytokine Measurement
-
Sample Collection: Blood samples were collected from the mice following LPS challenge.
-
Analytical Method: The plasma levels of 16 different cytokines were determined using an ELISA multiplex assay.[2][3] This technique allows for the simultaneous measurement of multiple cytokines from a single sample.
Signaling Pathways
The immunomodulatory effects of this compound are believed to be mediated through the regulation of key intracellular signaling pathways involved in inflammation. While direct in vivo evidence for this compound is still emerging, studies on Uncaria tomentosa extracts, of which this compound is a major component, provide strong indications of the likely mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Studies on Uncaria tomentosa extracts have shown an inhibitory effect on NF-κB activation.[4][5] It is highly probable that this compound contributes significantly to this activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Mitraphylline from Uncaria tomentosa Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline is a pentacyclic oxindole alkaloid found in the bark of Uncaria tomentosa (Cat's Claw), a woody vine native to the Amazon rainforest.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects.[3][4] As research into the pharmacological applications of this compound continues, standardized and efficient protocols for its extraction and purification are crucial for obtaining high-purity analytical standards and for the development of phytopharmaceutical products.
These application notes provide detailed protocols for the extraction and purification of this compound from the bark of Uncaria tomentosa. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound with high yield and purity.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction and purification of this compound and related alkaloids, offering a comparative overview of different methodologies.
| Parameter | Method | Value | Source |
| This compound Yield | Acid-base partition followed by selective precipitation | 0.05% (m/m) | [5][6] |
| This compound Purity | Acid-base partition followed by selective precipitation | 98% | [5][6] |
| Alkaloid Content (Tetracyclic & Pentacyclic) | Phenolic extraction residue from bark | 95 - 275 mg/100g of dry material | [7] |
| Mitragynine Yield (related alkaloid) | Ultrasound-assisted extraction | 16.88% | [8] |
| Mitragynine Purity (related alkaloid) | Column chromatography | 86.46% | [8] |
Experimental Protocols
Two primary methods for the extraction and purification of this compound from Uncaria tomentosa bark are detailed below.
Protocol 1: Acid-Base Partitioning Followed by Selective Precipitation
This method is effective for obtaining high-purity this compound and involves an initial acid-base liquid-liquid extraction to isolate the alkaloids, followed by selective precipitation.[5][6]
Materials and Reagents:
-
Dried and powdered Uncaria tomentosa inner bark
-
Dichloromethane (CH₂Cl₂)
-
Concentrated ammonium hydroxide solution (NH₄OH)
-
3% Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Toluene
-
Hexane
-
Rotary evaporator
-
Filtration apparatus
-
pH meter
Extraction Workflow:
Procedure:
-
Basification and Maceration:
-
Take 500 g of powdered Uncaria tomentosa bark and moisten it with a sufficient amount of concentrated ammonium hydroxide solution.
-
Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.[9]
-
-
Extraction:
-
Filter the mixture and collect the dichloromethane extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[9]
-
-
Acidic Wash:
-
Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. The alkaloids will move into the acidic aqueous phase as their hydrochloride salts.[9]
-
-
Basification and Re-extraction:
-
Separate the acidic aqueous phase and basify it to a pH of 9-10 with a suitable base (e.g., sodium hydroxide).
-
Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will move back into the organic phase.[9]
-
-
Concentration:
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Selective Precipitation:
-
Isolation:
-
Collect the precipitate by filtration and dry to obtain pure this compound.
-
Protocol 2: Column Chromatography Purification
This protocol is a more general approach for the separation of a crude alkaloid mixture and can be adapted for the purification of this compound.[9]
Materials and Reagents:
-
Crude alkaloid extract (obtained from steps 1-5 of Protocol 1 or other extraction methods)
-
Silica gel (for column chromatography)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Fraction collector
Purification Workflow:
Procedure:
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.[9]
-
-
Column Packing:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a glass column of appropriate size.
-
-
Sample Loading:
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[9]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common solvent system is a gradient of dichloromethane and methanol.
-
-
Fraction Collection:
-
Collect the eluate in fractions of a suitable volume.
-
-
TLC Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH 95:5) and visualize the spots under a UV lamp.[9]
-
-
Pooling and Concentration:
-
Combine the fractions containing the compound with the same retention factor (Rf) as a pure this compound standard.[9]
-
Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV/DAD detection[5][6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)[5][6]
Conclusion
The protocols outlined in these application notes provide comprehensive guidance for the extraction and purification of this compound from Uncaria tomentosa bark. The choice of method will depend on the desired scale, purity requirements, and available equipment. For obtaining a high-purity analytical standard, the acid-base partitioning method followed by selective precipitation is highly effective. For broader separation of alkaloids, column chromatography is a versatile technique. Careful execution of these protocols, coupled with appropriate analytical characterization, will enable researchers to obtain high-quality this compound for further scientific investigation.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of this compound from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Mitraphylline in Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitraphylline is an oxindole alkaloid found in the leaves of Mitragyna speciosa (kratom) and the bark of Uncaria tomentosa (cat's claw).[1] Current research is investigating its potential antiproliferative and cytotoxic effects, with studies showing its efficacy in inducing apoptosis in various cancer cell lines.[1] To support pharmacokinetic studies and clinical trials, a sensitive and robust analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document provides a detailed protocol for the determination of this compound in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and specificity.
Experimental Protocols
This section outlines the materials and procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Ajmalicine or a stable isotope-labeled this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) working solution.
-
Add 250 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 14,800 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for injection into the HPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 100 µL of plasma, add 50 µL of the internal standard (IS) working solution and 200 µL of 4% phosphoric acid.
-
Vortex the mixture and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (90-10% B), 4.0-5.0 min (10% B) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 3800 V |
| Curtain Gas | 38 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (Quantifier) | 369.2 | 160.1 | 150 |
| This compound (Qualifier) | 369.2 | 178.1 | 150 |
| Internal Standard (Ajmalicine) | 353.2 | 144.1 | 150 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Data Presentation: Quantitative Summary
The following table summarizes the expected quantitative performance of the HPLC-MS/MS method for this compound in plasma. These values are based on data from multi-alkaloid panels and should be confirmed during method validation.[2][3]
| Parameter | Expected Value | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% |
| Upper Limit of Quantification (ULOQ) | 400 ng/mL | Accuracy within ±15%; Precision ≤15% |
| Linearity (r²) | >0.99 | - |
| Intra-day Accuracy | 85-115% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy | 85-115% | Within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%CV) | <15% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <15% | ≤15% (≤20% at LLOQ) |
| Recovery | >85% | Consistent and reproducible |
| Matrix Effect | Monitored | Within acceptable limits |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway
This compound has been shown to inhibit cancer cell motility by suppressing the integrin α4-mediated signaling pathway. This pathway plays a crucial role in cell adhesion, migration, and proliferation.
Caption: this compound's inhibition of the Integrin α4 pathway.
References
- 1. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 2. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 3. globalresearchonline.net [globalresearchonline.net]
Application Note: Spectrophotometric Determination of Total Alkaloids in Cat's Claw (Uncaria tomentosa)
Introduction
Cat's Claw (Uncaria tomentosa) is a woody vine native to the Amazon rainforest, widely recognized for its traditional medicinal uses. Its therapeutic properties are largely attributed to a complex mixture of phytochemicals, most notably oxindole alkaloids. The quantification of total alkaloids is a critical step in the quality control and standardization of Cat's Claw raw materials and finished products. This application note details a simple, rapid, and cost-effective spectrophotometric method for the determination of total alkaloid content using bromocresol green (BCG).
Principle of the Method
This method is based on the reaction between the nitrogen atom of the alkaloid and the acid dye, bromocresol green, in an acidic buffer. At a pH of 4.7, the alkaloids form a yellow-colored complex with BCG.[1][2] This complex is extractable with an organic solvent, such as chloroform. The absorbance of the resulting colored solution is measured at a specific wavelength using a UV-Vis spectrophotometer. The total alkaloid content is then determined by referencing a standard calibration curve prepared with a known alkaloid, such as atropine.[1]
Experimental Protocols
1. Materials and Reagents
-
Plant Material: Dried and powdered Cat's Claw (Uncaria tomentosa) bark or leaves.
-
Standard Alkaloid: Atropine (Sigma-Aldrich or equivalent).
-
Bromocresol Green (BCG) Solution (0.04% w/v): Dissolve 40 mg of bromocresol green in 100 mL of ethanol. Some protocols suggest heating a mixture of 69.8 mg of BCG with 3 mL of 2N NaOH and 5 mL of distilled water until completely dissolved, and then diluting to 1000 mL with distilled water.[1]
-
Phosphate Buffer (pH 4.7): Prepare by adjusting the pH of a 2M sodium phosphate solution (71.6 g of Na₂HPO₄ in 1 L of distilled water) to 4.7 with a 0.2M citric acid solution (42.02 g of citric acid in 1 L of distilled water).[1]
-
Hydrochloric Acid (2N): Prepare by diluting concentrated HCl with distilled water.
-
Sodium Hydroxide (0.1N): Prepare by dissolving NaOH in distilled water.
-
Chloroform: Analytical grade.
-
Methanol: Analytical grade.
-
UV-Vis Spectrophotometer
-
Volumetric flasks, separatory funnels, and other standard laboratory glassware.
2. Sample Preparation and Extraction
-
Accurately weigh about 1 g of the finely powdered Cat's Claw material.
-
Extract the alkaloids using a suitable method. A common approach is methanolic extraction.[1] This can be done by sonicating the sample with methanol (e.g., 3 x 10 mL) for 15 minutes for each extraction cycle.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve a known amount of the dried extract in 2N HCl. This solution will be used for the determination.
3. Preparation of Standard Curve
-
Stock Solution: Prepare a 100 µg/mL stock solution of atropine by dissolving 10 mg of atropine in 100 mL of methanol.
-
Working Standards: From the stock solution, prepare a series of working standards with concentrations ranging from approximately 5 to 50 µg/mL by diluting with methanol.
-
Transfer 1 mL of each working standard solution to a separate separatory funnel.
-
Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution to each funnel.
-
Extract the complex by shaking vigorously with 4 x 5 mL of chloroform. Collect the chloroform layers in a 25 mL volumetric flask.
-
Adjust the final volume to 25 mL with chloroform.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 470 nm) against a blank prepared in the same manner but without the atropine standard.
-
Plot the absorbance versus the concentration of the atropine standards to construct the calibration curve.
4. Analysis of Cat's Claw Extract
-
Transfer 1 mL of the acidic solution of the Cat's Claw extract (from step 2.4) to a separatory funnel.
-
Wash the solution with 10 mL of chloroform three times to remove interfering substances. Discard the chloroform washings.
-
Adjust the pH of the aqueous solution to neutral with 0.1N NaOH.
-
Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.
-
Proceed with the extraction using chloroform as described for the standard curve preparation (step 3.5).
-
Measure the absorbance of the final chloroform solution at the same wavelength used for the calibration curve.
-
Calculate the concentration of total alkaloids in the sample using the regression equation from the atropine standard curve.
5. Calculation of Total Alkaloid Content
The total alkaloid content (TAC) is typically expressed as a percentage (%) or in mg per gram of the dry weight of the plant material.
-
Concentration from Curve (C): Determine the concentration (in µg/mL) of alkaloids in the measured solution from the calibration curve.
-
Total Alkaloid Content (mg/g): TAC (mg/g) = (C × V × D) / W Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the chloroform extract (mL)
-
D = Dilution factor
-
W = Weight of the initial powdered plant material (g)
-
Data Presentation
Table 1: Total Alkaloid Content in Uncaria tomentosa Samples Reported in Literature
| Sample Type | Plant Part | Method | Total Alkaloid Content | Reference |
| Wild U. tomentosa | Bark | HPLC | 95 - 275 mg/100 g dry material | Navarro Hoyos et al., 2015 |
| Wild U. tomentosa | Leaves | HPLC | 330 - 704 mg/100 g dry material | Navarro Hoyos et al., 2015 |
| Commercial Products | Bark | HPLC | 0.156% - 0.962% | Ganzera et al., 2001 |
| Commercial Extract | Bark | UV | Standardized to 3% | Monteloeder |
Mandatory Visualization
Caption: Workflow for the spectrophotometric determination of total alkaloids in Cat's Claw.
Caption: Principle of the Bromocresol Green (BCG) method for alkaloid determination.
References
Mitraphylline: A Promising Anticancer Agent - Application Notes and Protocols for Cell Culture-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic oxindole (B195798) alkaloid extracted from plants of the Uncaria and Mitragyna genera, has demonstrated significant potential as an anticancer agent.[1][2][3] In vitro studies have revealed its ability to inhibit the proliferation and metastatic potential of various cancer cell types, including breast cancer, Ewing's sarcoma, glioma, and neuroblastoma.[4][5] These application notes provide detailed protocols for utilizing cell culture models to investigate the anticancer effects of this compound, focusing on its impact on cell viability, migration, invasion, apoptosis, and cell cycle progression. Additionally, we explore the underlying molecular mechanisms, particularly its role in modulating the integrin α4 signaling pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the anticancer effects of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 hours | [4] |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 hours | [4] |
| GAMG | Glioma | 20.0 | 48 hours | [5] |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 hours | [5] |
Table 2: Anti-Metastatic Effects of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | % Inhibition | Treatment Duration | Reference |
| H1975 | Lung Cancer | Transwell Invasion | 2.5 | ~24% | 24 hours | [6] |
| AGS | Gastric Cancer | Transwell Invasion | 2.5 | ~23% | 24 hours | [6] |
| CaCo2 | Colorectal Cancer | Transwell Invasion | 2.5 | ~17% | 24 hours | [6] |
| AGS | Gastric Cancer | Wound Healing | 2.5 | Significant | Not Specified | [6] |
Key Anticancer Mechanisms and Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. A key signaling pathway implicated in its anti-metastatic activity is the integrin α4 pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and metastasis.[6]
Integrin α4 Signaling Pathway
Integrin α4, a transmembrane receptor, upon binding to its extracellular matrix (ECM) ligands like fibronectin, initiates a signaling cascade that promotes cell migration and invasion. This process involves the activation of Focal Adhesion Kinase (FAK) and Src kinase, leading to the activation of downstream effectors such as Rho GTPases (RhoA, Rac1, Cdc42). These molecules regulate the cytoskeletal rearrangements necessary for cell movement. Furthermore, this pathway influences the expression of EMT markers, leading to a decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker N-cadherin, thereby promoting a more motile and invasive phenotype.
This compound has been shown to suppress the invasion and migration of cancer cells by inhibiting this integrin α4-mediated signaling.[6] It is proposed that this compound downregulates the expression of key components of this pathway, leading to a reversal of the EMT phenotype and a reduction in cancer cell motility.
Caption: Overview of this compound's Anticancer Effects.
Caption: this compound inhibits the Integrin α4 signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to study the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol determines the effect of this compound on cancer cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTS Cell Viability Assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with sterile PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100
Caption: Workflow for the Wound Healing Assay.
Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Boyden chamber inserts (e.g., Matrigel-coated Transwell inserts) with 8 µm pores
-
24-well plates
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell Seeding: Remove the rehydration medium and seed 100 µL of the cell suspension into the upper chamber of the insert. Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Chemoattractant: Add 600 µL of complete medium to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and wipe away the non-invasive cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.
-
Image Acquisition and Quantification: Wash the inserts with water and allow them to air dry. Take pictures of the stained cells using a microscope. Count the number of invaded cells in several random fields.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the anticancer properties of this compound in cell culture models. By systematically evaluating its effects on cell viability, metastasis, apoptosis, and cell cycle, and by exploring its impact on key signaling pathways like integrin α4, a deeper understanding of its therapeutic potential can be achieved. This knowledge will be invaluable for the future development of this compound as a novel anticancer drug.
References
- 1. Mullerian Inhibiting Substance inhibits invasion and migration of epithelial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of the oxindole alkaloids isothis compound and this compound in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Mitraphylline in Murine Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for evaluating the anti-inflammatory properties of mitraphylline in established murine models of inflammation. These protocols are intended to serve as a comprehensive guide for preclinical in vivo studies.
Introduction
This compound, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus (e.g., Cat's Claw), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] It has been shown to modulate the production of key pro-inflammatory cytokines, making it a promising candidate for therapeutic development against inflammatory disorders.[1][2] This document outlines detailed protocols for three widely used murine models of inflammation—Lipopolysaccharide (LPS)-Induced Endotoxemia, Carrageenan-Induced Paw Edema, and Collagen-Induced Arthritis (CIA)—for the in vivo assessment of this compound's efficacy.
The primary mechanism of action for this compound's anti-inflammatory effects is believed to involve the inhibition of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the inflammatory response.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model simulates a systemic inflammatory response akin to sepsis by administering bacterial lipopolysaccharide, a potent activator of the innate immune system.[1][2] It is particularly useful for evaluating a compound's ability to suppress systemic cytokine storms.
Experimental Protocol
Materials:
-
Animals: Male BALB/c mice (8-10 weeks old, 20-25 g).
-
Test Compound: this compound.
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water. Alternatively, for voluntary oral administration, the compound can be incorporated into a sweetened jelly.[3][4]
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagents: Sterile, pyrogen-free saline; ELISA kits for murine TNF-α, IL-1β, IL-6, IL-17, and IL-4.
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Grouping (n=8 per group):
-
Group 1 (Vehicle Control): Vehicle only.
-
Group 2 (LPS Control): Vehicle + LPS challenge.
-
Group 3 (Positive Control): Dexamethasone (2 mg/kg) + LPS challenge.
-
Group 4 (this compound): this compound (30 mg/kg) + LPS challenge.
-
-
Dosing Regimen:
-
Induction of Endotoxemia:
-
Sample Collection:
-
At 2 hours post-LPS injection (a common time point for peak pro-inflammatory cytokine response), collect blood via cardiac puncture under terminal anesthesia.
-
-
Cytokine Analysis:
-
Allow blood to clot at room temperature and centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, IL-17, and IL-4 in the serum using specific ELISA kits, following the manufacturer's instructions.
-
Data Presentation
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice.
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (% Inhibition) | IL-1β (% Inhibition) | IL-17 (% Inhibition) | IL-4 (% Inhibition) |
| LPS Control | - | 0% | 0% | 0% | 0% |
| This compound | 30 | ~50%[1][2] | ~50%[1][2] | ~50%[1][2] | ~40%[1][2] |
| Dexamethasone | 2 | ~50%[1][2] | ~50%[1][2] | ~50%[1][2] | No significant effect[1] |
| Data is based on the reported percentage inhibition from Rojas-Duran et al., 2012. Actual concentration values (pg/mL) and statistical analysis (Mean ± SEM, p-values) should be determined for full quantitative assessment. |
Carrageenan-Induced Paw Edema Model
This is a widely used and highly reproducible model of acute, localized inflammation. It is particularly sensitive to inhibitors of prostaglandin synthesis and is excellent for initial screening of potential anti-inflammatory agents.[3][5]
Experimental Protocol
Materials:
-
Animals: Male Swiss albino or C57BL/6 mice (7-8 weeks old, 25-30 g).[5]
-
Test Compound: this compound.
-
Vehicle: 0.5% (w/v) Methylcellulose or 1% Tween 80 in sterile saline.
-
Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Positive Control: Indomethacin (10 mg/kg) or Diclofenac Sodium (8 mg/kg).[6]
-
Equipment: Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize mice for one week. Prior to treatment, measure the initial volume/thickness of the right hind paw of each mouse.
-
Grouping (n=8 per group):
-
Group 1 (Vehicle Control): Vehicle + Carrageenan.
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, i.p.) + Carrageenan.
-
Group 3-5 (this compound): this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Carrageenan.
-
-
Dosing Regimen:
-
Administer this compound (orally) or indomethacin (intraperitoneally) 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point relative to the baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Data Presentation
Table 2: Representative Data on the Effect of an Anti-Inflammatory Compound on Carrageenan-Induced Paw Edema in Mice.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 (i.p.) | 0.38 ± 0.04 | 55.3% |
| This compound | 10 (p.o.) | 0.72 ± 0.05 | 15.3% |
| This compound | 30 (p.o.) | 0.55 ± 0.05** | 35.3% |
| This compound | 100 (p.o.) | 0.41 ± 0.04 | 51.8% |
| *This table presents representative data to illustrate expected outcomes. Actual results for this compound require experimental determination. Statistical analysis performed using one-way ANOVA followed by Dunnett's test. **p<0.01, **p<0.001 vs. Vehicle Control. |
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion. It is suitable for evaluating compounds intended for chronic inflammatory conditions.[9][10]
Experimental Protocol
Materials:
-
Animals: Male DBA/1J mice (8-10 weeks old).[10]
-
Test Compound: this compound.
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
Antigen: Bovine or Chicken Type II Collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Reagents: 0.05 M Acetic Acid; ELISA kits for murine anti-collagen IgG antibodies, TNF-α, IL-1β, and IL-6.
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Create a stable emulsion by mixing the collagen solution 1:1 with CFA (for primary immunization) or IFA (for booster).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[9]
-
-
Treatment Protocol:
-
Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle on Day 21 (day of booster) and continue until the end of the study (e.g., Day 42).
-
-
Clinical Assessment:
-
Starting from Day 21, monitor mice three times a week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling: 0 = Normal; 1 = Mild swelling/erythema of one joint; 2 = Moderate swelling/erythema; 3 = Severe swelling of the entire paw; 4 = Maximum inflammation with ankylosis. The maximum score per mouse is 16.
-
-
Terminal Sample Collection (Day 42):
-
Collect blood for serum analysis of anti-collagen antibodies and cytokines.
-
Harvest hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation
Table 3: Representative Data on the Effect of an Anti-Inflammatory Compound on Clinical Score and Cytokine Levels in CIA Mice.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score at Day 42 (Mean ± SEM) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 10.5 ± 1.2 | 45.2 ± 5.8 | 155.6 ± 18.2 |
| This compound | 30 | 5.8 ± 0.9 | 25.1 ± 3.5* | 82.4 ± 11.5 |
| *This table presents representative data to illustrate expected outcomes.[10][11] Actual results for this compound require experimental determination. Statistical analysis performed using one-way ANOVA or Mann-Whitney U test. *p<0.5, *p<0.01 vs. Vehicle Control. |
Visualization of Pathways and Workflows
Putative Signaling Pathway of this compound
Caption: Putative mechanism of this compound inhibiting LPS-induced inflammation.
General Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo anti-inflammatory compound testing.
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mitraphylline Cytotoxicity Assay in Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria and Mitragyna genera, has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in neuroblastoma cell lines, a critical area of research for developing novel therapeutic strategies against this common pediatric solid tumor. The provided methodologies and data summaries are intended to guide researchers in the effective design and execution of cytotoxicity assays and to provide a foundation for further investigation into the mechanistic pathways of this compound-induced cell death in neuroblastoma.
Data Presentation
The cytotoxic activity of this compound has been evaluated in different neuroblastoma cell lines, primarily through the use of metabolic viability assays such as the MTT and MTS assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound.
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| SKN-BE(2) | MTS | 30 hours | 12.3 | [1][2] |
| SH-SY5Y | Not Specified | Not Specified | Dose-dependent inhibition observed | [4] |
Table 1: Summary of this compound IC50 Values in Neuroblastoma Cell Lines.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, SKN-BE(2))
-
Complete growth medium (e.g., DMEM/F-12 or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture neuroblastoma cells in T-75 flasks with complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at an appropriate density in fresh medium.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
Neuroblastoma cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the neuroblastoma cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Assay in Neuroblastoma Cells.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
While the precise apoptotic pathway induced by this compound in neuroblastoma cells is yet to be fully elucidated, based on the common mechanisms of apoptosis in cancer cells, a hypothesized intrinsic pathway is presented below. This proposed pathway provides a framework for further investigation into the molecular mechanisms of this compound.
Caption: Hypothesized Intrinsic Apoptotic Pathway Induced by this compound.
References
- 1. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Mitraphylline's Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitraphylline, a pentacyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus (Cat's Claw), has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for a range of in vitro assays to characterize and quantify the anti-inflammatory effects of this compound. These assays are crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. The protocols cover the assessment of key inflammatory mediators, pro-inflammatory cytokines, and the modulation of critical signaling pathways.
Data Presentation: Quantitative Anti-Inflammatory Effects of this compound
The following tables summarize the reported quantitative data on the anti-inflammatory and related activities of this compound from various in vitro studies.
Table 1: Inhibition of Inflammatory Mediators and Cytokines by this compound
| Assay | Cell Line/System | Stimulant | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | Human Neutrophils | Lipopolysaccharide (LPS) | 25 µM | Significant reduction in NO production | [3] |
| IL-1α Release | Murine Model (in vivo) | LPS | 30 mg/kg/day (p.o.) | ~50% inhibition | [3][4] |
| IL-1β Release | Murine Model (in vivo) | LPS | 30 mg/kg/day (p.o.) | ~50% inhibition | [3][4] |
| TNF-α Release | Murine Model (in vivo) | LPS | 30 mg/kg/day (p.o.) | ~50% inhibition | [3][4] |
| IL-17 Release | Murine Model (in vivo) | LPS | 30 mg/kg/day (p.o.) | ~50% inhibition | [4][5] |
| IL-4 Production | Murine Model (in vivo) | LPS | 30 mg/kg/day (p.o.) | ~40% reduction | [4][5] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Viability (XTT) | K562 Cells | Up to 100 µM | No toxicity observed | [4][5] |
| Cell Viability (XTT) | Murine Peritoneal Macrophages | Up to 100 µM | No toxicity observed | [4][5] |
| Cell Invasion | H1975, AGS, CaCo2 Cells | 2.5 µM | ~11-24% inhibition of invasion | [6] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.[7] The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[8]
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8][9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light.[9] Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Pro-Inflammatory Cytokine Quantification (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[10][11] A capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.[11]
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages or another suitable cell line in a 24-well plate. Pre-treat with this compound at desired concentrations for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Centrifuge the culture plates to pellet the cells and collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β). The general steps are as follows:
-
Add the collected supernatants and standards to the antibody-coated wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-linked detection antibody.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the wells again.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[12][13] The assay typically measures the amount of prostaglandin E₂ (PGE₂) produced from the substrate, arachidonic acid.
Protocol:
-
Enzyme and Compound Preparation: Prepare the COX-2 enzyme solution and various concentrations of this compound.
-
Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound (this compound) or a known inhibitor (e.g., celecoxib) as a positive control.[14]
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate the reaction mixture for a specified time at 37°C.
-
Reaction Termination and Measurement: Stop the reaction and measure the amount of PGE₂ produced using a commercially available PGE₂ EIA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.
NF-κB Signaling Pathway Analysis (Western Blot)
Principle: The NF-κB signaling pathway is a central regulator of inflammation.[15] Its activation involves the phosphorylation and degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p65 subunit, where it initiates the transcription of pro-inflammatory genes. Western blotting can be used to detect changes in the levels of key proteins in this pathway.[16]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with this compound with or without LPS stimulation for appropriate time points.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein or use a nuclear/cytoplasmic extraction kit to separate protein fractions.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] Quantify the band intensities using densitometry software.
MAPK Signaling Pathway Analysis (Western Blot)
Principle: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response. Western blotting can be used to assess the activation of these pathways by detecting the phosphorylation of key kinases.
Protocol:
The protocol is similar to the Western blot for the NF-κB pathway, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.[16]
-
Analysis: Analyze the changes in the phosphorylation status of these kinases in response to treatment with this compound and LPS stimulation.
Cell Viability Assay (MTT Assay)
Principle: It is essential to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the anti-inflammatory assays for 24 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][9]
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Mitraphylline as an Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline is a pentacyclic oxindole alkaloid found in several plant species, most notably Uncaria tomentosa (Cat's Claw) and Mitragyna speciosa (Kratom).[1][2] As a primary analytical reference standard, this compound is essential for the accurate identification and quantification of this compound in raw materials, extracts, and finished products. Its use is critical for quality control, pharmacokinetic studies, and pharmacological research. This compound has demonstrated a range of biological activities, including anti-inflammatory and antiproliferative effects, making it a compound of interest in drug discovery and development.[2][3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical reference standard.
| Property | Value | Source |
| CAS Number | 509-80-8 | [2] |
| Molecular Formula | C₂₁H₂₄N₂O₄ | [2] |
| Molecular Weight | 368.43 g/mol | |
| Purity | ≥95% (HPLC) | [1] |
| Appearance | Crystalline solid | [2][5] |
| UV max (λmax) | 243 nm | [2][5] |
| Solubility | Soluble in DMSO and DMF (~5 mg/mL). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers. | [5][6] |
| Storage | Store at -20°C. | [2][5] |
| Stability | ≥ 4 years when stored properly. | [2] |
Application Notes
This compound as a reference standard can be utilized in a variety of applications:
-
Quality Control of Herbal Products: To quantify the this compound content in raw plant materials and finished products of Uncaria tomentosa and Mitragyna speciosa.
-
Pharmacokinetic Studies: To develop and validate analytical methods for the determination of this compound and its metabolites in biological matrices such as plasma and urine.
-
Pharmacological Research: To investigate the mechanisms of action and biological effects of this compound in in vitro and in vivo models.
-
Impurity Profiling: To identify and quantify related alkaloids and potential impurities in this compound-containing samples.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the weighed standard in a minimal amount of DMSO (if necessary) and then bring to a final volume of 10 mL with methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to prepare a series of working standard solutions for the calibration curve. A typical concentration range for HPLC-UV analysis could be 1-100 µg/mL.
-
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
Objective: To provide a validated HPLC-UV method for the quantification of this compound. This protocol is adapted from methods developed for oxindole alkaloids in Uncaria tomentosa.[7]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 7.0) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the sample solutions.
-
Data Analysis: Plot the peak area of the this compound standard against its concentration to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification
Objective: To provide a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices. This protocol is based on methods for related alkaloids.[8][9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. |
Protocol:
-
Sample Preparation (for biological matrices):
-
Perform a protein precipitation with acetonitrile or a liquid-liquid extraction with a suitable organic solvent (e.g., methyl t-butyl ether).[8]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis: Quantify this compound using the peak area ratio of the analyte to an internal standard.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[11] this compound can suppress the activation of NF-κB, thereby reducing the expression and secretion of these inflammatory mediators.[3][11]
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 7. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of mitragynine in human urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of mitragynine in rat plasma by LC–MS/MS: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 11. This compound inhibits lipopolysaccharide-mediated activation of primary human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mitraphylline in Ewing's Sarcoma Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitraphylline, a pentacyclic oxindole alkaloid derived from plants such as Uncaria tomentosa (Cat's Claw), has demonstrated cytotoxic effects against various cancer cell lines.[1] Recent studies have highlighted its potential as an anti-cancer agent, with research now extending to its effects on Ewing's sarcoma, an aggressive bone and soft tissue cancer predominantly affecting children and young adults. This document provides detailed application notes and protocols for studying the effects of this compound on Ewing's sarcoma cell lines, summarizing known data and providing methodologies for further investigation into its mechanism of action.
Known Cytotoxic Effects in Ewing's Sarcoma
Initial studies have confirmed the cytotoxic potential of this compound in the human Ewing's sarcoma cell line MHH-ES-1. The half-maximal inhibitory concentration (IC50) has been determined, indicating a dose-dependent inhibition of cell growth.
Table 1: Cytotoxicity of this compound in Ewing's Sarcoma Cell Line
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) ± SE | Reference |
| MHH-ES-1 | This compound | 30 | 17.15 ± 0.82 | [1] |
Proposed Mechanism of Action: Inhibition of EMT via Integrin α4 Signaling
While the precise signaling pathways affected by this compound in Ewing's sarcoma have not been fully elucidated, research in other cancer cell lines suggests a potential mechanism involving the inhibition of the Epithelial-Mesenchymal Transition (EMT). EMT is a critical process in cancer progression, contributing to invasion and metastasis. Studies have shown that this compound can suppress cancer cell motility by inhibiting integrin α4 signaling, a key pathway in the regulation of EMT. This provides a strong rationale for investigating this pathway in Ewing's sarcoma cells treated with this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to further characterize the effects of this compound on Ewing's sarcoma cell lines.
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology used to determine the IC50 of this compound in the MHH-ES-1 cell line.[1]
Objective: To quantify the cytotoxic effects of this compound on Ewing's sarcoma cell lines.
Materials:
-
Ewing's sarcoma cell line (e.g., MHH-ES-1, A673, TC-71)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed Ewing's sarcoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 5 µM to 40 µM.[1] Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the this compound dilutions or control medium to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 30 hours).[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in Ewing's sarcoma cells following treatment with this compound.
Materials:
-
Ewing's sarcoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Hypothetical Data Presentation:
Table 2: Hypothetical Apoptosis Induction by this compound in MHH-ES-1 Cells
(This data is for illustrative purposes only)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | 5.2 | 2.1 |
| This compound | 8.5 (0.5x IC50) | 15.8 | 5.4 |
| This compound | 17.15 (1x IC50) | 35.2 | 12.7 |
| This compound | 34.3 (2x IC50) | 55.9 | 25.3 |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of Ewing's sarcoma cells.
Materials:
-
Ewing's sarcoma cells
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Hypothetical Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution in MHH-ES-1 Cells Treated with this compound
(This data is for illustrative purposes only)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.4 | 30.1 | 14.5 |
| This compound | 17.15 (1x IC50) | 68.2 | 15.3 | 16.5 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and the proposed signaling pathway.
Materials:
-
Ewing's sarcoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Integrin α4, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
Visualizations
Caption: General experimental workflow for studying this compound.
Conclusion
This compound presents a promising avenue for research in Ewing's sarcoma therapeutics. The provided data and protocols offer a framework for researchers to build upon existing knowledge and further investigate the anti-cancer properties of this natural compound. Future studies should focus on confirming the proposed mechanism of action in Ewing's sarcoma cell lines, exploring its effects on other key cellular processes, and eventually moving towards in vivo models to assess its therapeutic potential.
References
Troubleshooting & Optimization
Challenges in the extraction of mitraphylline from plant material
Welcome to the technical support center for the extraction of mitraphylline from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of isolating this valuable alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. This compound is an alkaloid, and its solubility can vary significantly with the solvent used. While polar solvents like methanol and ethanol are commonly used for initial extraction, a sequential extraction with solvents of varying polarities (e.g., n-hexane, chloroform, and then methanol) can improve yields by removing interfering non-polar compounds first.[1] For instance, a combination of n-hexane, chloroform, and methanol has been shown to produce a higher yield of the related alkaloid mitragynine compared to single-solvent extractions.[1]
-
Inefficient Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques. Ultrasound-Assisted Extraction (UAE) has been shown to increase the yield of related alkaloids by enhancing solvent penetration into the plant matrix.[2][3][4] Accelerated Solvent Extraction (ASE) is another efficient method that can produce high yields in a shorter time with less solvent consumption.[5]
-
Plant Material Variability: The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest season, and age of the plant material.[2] It is advisable to source plant material from a reputable supplier with documented alkaloid content.
-
Degradation During Extraction: Mitragyna alkaloids can be sensitive to high temperatures and pH changes.[5][6][7] Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of the target compound.[5] Similarly, the stability of these alkaloids is pH-dependent; they are known to be acid labile.[5][6][7] Careful control of temperature and pH is essential to prevent degradation.
-
Incomplete Acid-Base Extraction: The acid-base partitioning step is critical for separating alkaloids from other plant constituents. Ensure that the pH adjustments are accurate. Basification of the plant material before extraction with a non-polar solvent and subsequent washing of the organic extract with an acidic solution are key steps.[8] Incomplete separation at this stage will result in a lower yield of the purified alkaloid.
Question: My final product is not pure. What are the likely contaminants and how can I remove them?
Answer: Impurities in the final this compound product are common and can originate from various sources. Here’s how to address them:
-
Presence of Other Alkaloids: Plant extracts contain a complex mixture of alkaloids with similar chemical structures, such as isothis compound, speciophylline, and uncarine F, making separation challenging.[8]
-
Solution: Purification is typically achieved through column chromatography.[2][4][8] Silica gel is a common stationary phase, and the mobile phase is a carefully selected solvent system, such as a mixture of n-hexane and ethyl acetate.[2][9] Monitoring the fractions using Thin-Layer Chromatography (TLC) is crucial for pooling the fractions containing the pure compound.[8]
-
-
Residual Pigments and Waxes: Chlorophyll, waxes, and other pigments are common co-extractives, especially when using polar solvents for the initial extraction.
-
Solvent and Reagent Residues: Incomplete removal of solvents or reagents used during the extraction and purification process can contaminate the final product.
-
Solution: Ensure thorough drying of the final product, preferably under vacuum, to remove residual solvents.[8] Proper washing of precipitates and crystals is also necessary to remove any remaining reagents.
-
Question: I am observing degradation of my sample during the process. How can I improve the stability of this compound?
Answer: this compound and related alkaloids are susceptible to degradation under certain conditions. To enhance stability:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[5] Use of a rotary evaporator at a controlled, lower temperature is recommended for solvent removal.[8]
-
pH Management: Mitragyna alkaloids are known to be unstable in acidic conditions.[5][6][7] While acid-base extraction is necessary, prolonged exposure to strong acids should be minimized. The pH should be carefully monitored and controlled throughout the process. Under alkaline conditions, hydrolysis of related alkaloids has been observed, which can also lead to yield loss.[5]
-
Storage Conditions: Store extracts and purified compounds at low temperatures and protected from light to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent depends on the specific extraction step. For the initial extraction from plant material, polar solvents like methanol and ethanol are effective.[2][5] However, for selective extraction after basification of the plant material in an acid-base protocol, non-polar solvents like dichloromethane or chloroform are used.[8][9] Sequential extraction using solvents of increasing polarity (e.g., hexane, then chloroform, then methanol) can also be very effective in yielding a cleaner initial extract.[1][10]
Q2: What is a typical yield for this compound from plant material?
A2: The yield of this compound can be quite low and is highly dependent on the plant source and the extraction method. For example, a yield of 0.05% (m/m) of this compound with 98% purity has been reported from Uncaria tomentosa barks using an acid-base partition followed by selective precipitation.[11] The total alkaloid extract yield from the same plant part using acid-base extraction was reported to be around 0.15%.[8]
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Several chromatographic and spectroscopic methods are used for the analysis of this compound and related alkaloids:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode-Array Detection (DAD) is a common method for both quantification and purity assessment.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of mitragynine, a related alkaloid, and can be adapted for this compound.[9][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the identification and quantification of alkaloids in complex mixtures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H- and 13C-NMR are used for the structural characterization of the isolated compound.[11]
Q4: Can you provide a general protocol for acid-base extraction of this compound?
A4: A general protocol for the acid-base extraction of alkaloids from plant material like Uncaria tomentosa bark involves the following steps[8]:
-
Basification: The powdered plant material is moistened with a basic solution, such as ammonium hydroxide, to convert the alkaloid salts into their free base form.
-
Extraction with Organic Solvent: The basified material is then extracted with a non-polar organic solvent like dichloromethane. The free base alkaloids are soluble in the organic solvent.
-
Acidic Wash: The organic extract is washed with a dilute acid solution (e.g., 3% hydrochloric acid). This converts the alkaloids back into their salt form, which are soluble in the acidic aqueous phase.
-
Separation: The aqueous layer containing the alkaloid salts is separated from the organic layer, which contains neutral and acidic impurities.
-
Basification and Re-extraction: The acidic aqueous layer is basified again to a pH of around 10 with a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form.
-
Final Extraction: The basic aqueous solution is then extracted again with a non-polar organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction in the organic phase.
-
Drying and Concentration: The final organic extract is dried over an anhydrous salt like sodium sulfate and then concentrated using a rotary evaporator to yield the crude alkaloid extract.
Data Presentation
Table 1: Comparison of Mitragynine Extraction Methods and Yields
| Extraction Method | Plant Part | Solvent(s) | Yield (mg/g) | Reference |
| Maceration | Leaves | Methanol | 30 | [2] |
| Maceration with various solvents | Leaves | n-hexane, chloroform, methanol | 75 | [2] |
| Ultrasound-Assisted Extraction (UAE) | Leaves | Ethanol | 9% (of extract) | [2] |
| Accelerated Solvent Extraction (ASE) | Leaves | Water, EtOH, EtOAc, MeOH | 18.3 - 71.9 | [5] |
| Soxhlet Extraction | Leaves | Petroleum ether, chloroform | - | [9] |
Note: Data for mitragynine is presented as a close proxy due to the limited quantitative data specifically for this compound extraction in the search results.
Table 2: Reported Yields and Purity of this compound and Related Alkaloids
| Parameter | Value | Plant Part | Method | Reference |
| This compound Yield | 0.05% (m/m) | Barks | Acid-base partition followed by selective precipitation | [11] |
| This compound Purity | 98% | Barks | HPLC-UV/DAD | [11] |
| Total Alkaloid Extract Yield | 0.15% | Dried Inner Bark | Acid-base extraction | [8] |
Experimental Protocols & Visualizations
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the isolation and purification of this compound from plant material.
References
- 1. ijstr.org [ijstr.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. crbb-journal.com [crbb-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. ukm.my [ukm.my]
- 10. [PDF] ENHANCING EXTRACTION YIELD AND PURITY OF MITRAGYNINE FROM MITRAGYNA SPECIOSA THROUGH SEQUENTIAL SOLVENT EXTRACTION AND CHARACTERISATION USING NMR TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 11. Isolation of this compound from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Mitraphylline for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mitraphylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pentacyclic oxindole (B195798) alkaloid found in plants of the Uncaria and Mitragyna genera.[1] It has demonstrated anti-inflammatory and antiproliferative properties, making it a compound of interest for drug development.[2][3] However, this compound is poorly soluble in water, which can lead to precipitation in aqueous-based biological assays, affecting the accuracy and reproducibility of experimental results.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] It is also slightly soluble in ethanol.[2] For most biological assays, especially cell-based assays, DMSO is the solvent of choice for preparing stock solutions.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[4] The rapid change in solvent polarity causes the compound to come out of solution.
Q4: How can I prevent my this compound from precipitating in my experiments?
A4: Several strategies can help prevent precipitation. These include preparing a high-concentration stock solution in 100% DMSO, performing a stepwise or serial dilution into pre-warmed (37°C) media, and ensuring rapid mixing during dilution.[2][4][5] It is also crucial to keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance to DMSO varies between cell lines. As a general guideline, the final DMSO concentration in cell culture media should be kept at or below 0.5%, and ideally below 0.1%, to minimize toxicity.[4] It is always recommended to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity. | Perform a stepwise dilution. Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling.[4][6] |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the media. | Determine the maximum soluble concentration of this compound in your specific media through a solubility test. Consider lowering the final working concentration. | |
| Low Temperature of Media: Cold media can decrease the solubility of the compound. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] | |
| Precipitation observed in the incubator over time. | Temperature Fluctuations: Changes in temperature can affect solubility. | Ensure the incubator maintains a stable temperature. Pre-equilibrate all solutions to 37°C. |
| Interaction with Media Components: this compound may interact with salts or proteins in the serum. | Test the solubility in a simpler buffer like PBS to see if media components are the issue. If using serum, the proteins can sometimes help with solubility by binding to the compound.[5] | |
| pH Shift in Media: Cell metabolism can alter the pH of the culture medium, affecting compound solubility. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator. | |
| Inconsistent experimental results. | Inaccurate Concentration: Precipitation leads to an unknown and lower effective concentration of this compound. | Visually inspect all solutions for clarity before use. If any precipitation is observed, the solution should not be used. Address the solubility issue before proceeding with the assay. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [2] |
| Dimethylformamide (DMF) | ~5 mg/mL | [2] |
| Ethanol | Slightly soluble | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Stepwise Dilution: a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of media to get 100 µM). b. Gently vortex the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your cell culture plate wells containing cells and media to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cell line (e.g., <0.5%).
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (diluted in media to the same final concentration) without this compound to control wells.
Visualizations
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Precipitation of this compound
Caption: Troubleshooting guide for this compound precipitation.
This compound's Putative Action on the NF-κB Signaling Pathway
Caption: this compound's inhibitory effect on NF-κB signaling.
References
Mitraphylline Stability in Different Solvent Systems: A Technical Support Center
For researchers, scientists, and drug development professionals, understanding the stability of a compound is critical for experimental design, data interpretation, and formulation development. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of mitraphylline in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it as a crystalline solid at -20°C, where it can be stable for at least four years.[1][2] It may degrade upon prolonged exposure to light or heat.[3]
Q2: How stable is this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers, and it is advised not to store aqueous solutions for more than one day, suggesting potential instability.[2] For preparing aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[2]
Q3: Is this compound stable in simulated biological fluids?
Research has shown that this compound's stability differs significantly between simulated gastric and intestinal fluids. It is stable in simulated gastric fluid (SGF). However, it is unstable in simulated intestinal fluid (SIF), where a degradation of 13.6% has been observed.[4][5][6]
Q4: What is known about the stability of this compound in common organic solvents?
While specific quantitative stability data in common organic solvents is limited, this compound is soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide, and to a lesser extent, ethanol.[1][2] Given the general advice against long-term storage in aqueous solutions, it is crucial for researchers to perform their own stability assessments in the specific organic solvent system being used for their experiments, especially if solutions are to be stored for extended periods.
Q5: What are the potential degradation pathways for this compound?
This compound can undergo hydrolysis, particularly in non-acidic aqueous environments, as suggested by its instability in simulated intestinal fluid.[4][7] As an oxindole alkaloid, it may also be susceptible to oxidation and photodegradation.[3] Researchers should be mindful of these potential degradation routes when designing experiments and interpreting results.
Data on this compound Stability
The following table summarizes the currently available quantitative data on this compound stability.
| Solvent System | Condition | Stability Outcome | Reference |
| Simulated Gastric Fluid (SGF) | Not specified | Stable | [4][5][6] |
| Simulated Intestinal Fluid (SIF) | Not specified | Unstable (13.6% degradation) | [4][5][6] |
| Solid (Crystalline) | -20°C | Stable (≥ 4 years) | [1][2] |
| Aqueous Buffers | Room Temperature | Not recommended for storage > 1 day | [2] |
Experimental Protocols
For researchers needing to generate their own stability data for this compound in a specific solvent system, the following protocols for a forced degradation study and a short-term stability assessment are provided. These are based on established methodologies for similar alkaloids and general pharmaceutical stability testing guidelines.[8][9]
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable for a short period (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Protocol 2: Short-Term Stability Assessment in a Specific Solvent
This protocol is for determining the stability of this compound in a specific solvent system under defined storage conditions.
1. Preparation of Test Solution:
-
Prepare a solution of this compound in the solvent of interest (e.g., ethanol, acetonitrile, or a specific buffer) at a known concentration (e.g., 10 µg/mL).
2. Storage Conditions:
-
Aliquot the test solution into several vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze one of the vials.
-
Use a validated HPLC-UV or LC-MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
The following diagrams illustrate the workflow for a forced degradation study and a typical analytical workflow for stability testing.
Caption: Workflow for a forced degradation study of this compound.
Caption: General workflow for a short-term stability assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 4. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Mitraphylline Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of mitraphylline.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.
Q2: What are the key physicochemical properties of this compound to consider during assay development?
A2: this compound, like other oxindole alkaloids, is lipophilic and has poor water solubility. It is also known to be unstable in acidic conditions. Furthermore, this compound exhibits high plasma protein binding (greater than 90%), which is a critical factor in developing extraction protocols from biological fluids.[1]
Q3: What is a major potential interference in this compound assays?
A3: A significant potential interference in this compound assays is the presence of its stereoisomer, isothis compound.[2][3] Due to their similar chemical structures and physicochemical properties, they can be difficult to separate chromatographically, potentially leading to inaccurate quantification if the analytical method lacks sufficient resolution.
Q4: How does this compound's instability in acidic conditions affect sample preparation and analysis?
A4: The acid lability of this compound and related alkaloids necessitates careful control of pH during sample extraction, storage, and analysis.[1] Prolonged exposure to acidic conditions can lead to degradation of the analyte, resulting in underestimation of its concentration. Mobile phases and extraction buffers should be optimized to maintain a pH that ensures stability.
Q5: What are the expected validation parameters for a robust this compound assay?
A5: A validated this compound assay should demonstrate acceptable linearity, accuracy, precision (both intra- and inter-day), selectivity, and sensitivity (Limit of Detection and Limit of Quantification). The stability of this compound in the analytical matrix under various storage conditions should also be thoroughly assessed.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape or Tailing in HPLC-UV Analysis
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: Alkaloids like this compound can interact with residual silanol groups on C18 columns, leading to peak tailing. Adding a competing amine, such as triethylamine, to the mobile phase can help to reduce these interactions.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: Ensure the mobile phase pH is optimized for both the stability of this compound and its ionization state to achieve good peak shape. A pH around neutral is often a good starting point.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample to avoid overloading the analytical column.
-
Issue 2: Inaccurate Quantification and Suspected Co-elution
-
Possible Cause 1: Interference from Isomers (e.g., Isothis compound).
-
Solution: Optimize the chromatographic conditions to achieve baseline separation of this compound from its isomers. This may involve using a high-resolution column, adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration), or modifying the gradient elution profile. Chiral chromatography techniques can also be employed for complete separation of enantiomers.[4][5][6][7]
-
-
Possible Cause 2: Matrix Effects in LC-MS/MS.
-
Solution: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of biological samples. To mitigate this, improve the sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
Issue 3: Low Recovery During Sample Extraction
-
Possible Cause 1: High Plasma Protein Binding.
-
Solution: To disrupt the binding of this compound to plasma proteins, a protein precipitation step with an organic solvent (e.g., acetonitrile, methanol) is often necessary before further extraction.
-
-
Possible Cause 2: Inefficient Extraction from Plant Matrix.
-
Solution: For plant materials, ensure the sample is finely powdered to increase the surface area for extraction. An acid-base partitioning step can be effective in enriching the alkaloid fraction.[8][9] Sonication or heating during extraction can also improve efficiency, but temperature should be controlled to prevent degradation.
-
-
Possible Cause 3: Analyte Degradation.
-
Solution: As this compound is acid-labile, avoid using strong acids during extraction. If an acidic environment is necessary, minimize the exposure time and keep the samples on ice.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods used for the analysis of this compound and related alkaloids.
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | ≥ 0.999 | [10] |
| Accuracy | ≥ 96% | [10] |
| Precision (RSD) | < 2.4% | [10] |
| Limit of Detection (LOD) | 0.8 ppm | [10] |
| Limit of Quantification (LOQ) | 2.4 ppm | [10] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.995 | [11] |
| Recovery | 90 - 109% | [11] |
| Precision (RSD) | < 15% | [12] |
| Limit of Detection (LOD) | 0.02 ng/mL (in urine) | [11] |
| Limit of Quantification (LOQ) | 1.0 - 2.0 ng/mL (in blood/urine) | [12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Uncaria tomentosa Bark
This protocol describes a general procedure for the extraction of this compound from plant material for subsequent analysis.[8][9]
-
Sample Preparation: Dry the Uncaria tomentosa bark and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered bark in an acidic aqueous solution (e.g., 5% acetic acid) and stir for several hours.
-
Filter the mixture and collect the acidic aqueous phase.
-
Basify the aqueous phase with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 9-10.
-
Perform a liquid-liquid extraction with an organic solvent such as dichloromethane or chloroform.
-
Collect the organic phase.
-
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel.
-
Sample for Analysis: Dissolve the final extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general workflow for extracting this compound from plasma samples, which can be adapted from methods used for similar alkaloids.[1][10][12][13]
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualizations
Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.
Caption: A generalized experimental workflow for the quantification of this compound.
References
- 1. Determination of mitragynine in plasma with solid-phase extraction and rapid HPLC-UV analysis, and its application to a pharmacokinetic study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. ole.uff.br [ole.uff.br]
- 8. Isolation of this compound from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 13. scite.ai [scite.ai]
Technical Support Center: Analysis of Mitraphylline by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitraphylline analysis via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?
A1: this compound has a molecular formula of C₂₁H₂₄N₂O₄ and a monoisotopic mass of 368.1736 g/mol . Therefore, you should observe the protonated molecule [M+H]⁺ at an m/z of approximately 369.1809 in a high-resolution mass spectrometer.
Q2: What are the characteristic fragmentation patterns of this compound in positive ion ESI-MS/MS?
A2: this compound, an oxindole alkaloid, typically undergoes fragmentation involving the oxindole core and the spiro-lactone ether bridge. Common fragmentation pathways include losses of small molecules like H₂O and CO, as well as characteristic cleavages of the C and D rings. Key diagnostic fragment ions are often observed at m/z 226, 251, and 337.
Q3: How can I differentiate this compound from its isomers, such as isothis compound, using LC-MS?
A3: Isomers like this compound and isothis compound can be challenging to separate. Chromatographic separation is crucial. Optimization of the LC method, including the choice of column (e.g., C18) and mobile phase modifiers (both acidic and alkaline conditions should be tested), is necessary to achieve baseline separation. Their fragmentation patterns in MS/MS may be very similar, making chromatographic resolution the primary means of differentiation.
Q4: What are some common sources of error in the quantitative analysis of this compound?
A4: Common errors can arise from matrix effects in complex samples (e.g., plasma, plant extracts), in-source fragmentation or degradation of the analyte, and co-elution with isomeric compounds. Proper sample preparation, the use of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound), and a well-optimized LC method are critical for accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Signal for this compound | 1. Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flow, temperature).2. Sample Degradation: this compound may be unstable under certain pH or temperature conditions.3. Inadequate Sample Preparation: Inefficient extraction from the sample matrix. | 1. Optimize ESI Source: Perform a tuning and calibration of the mass spectrometer using a this compound standard. Systematically adjust source parameters to maximize the signal of the [M+H]⁺ ion.2. Assess Sample Stability: Analyze samples immediately after preparation and keep them at a low temperature. Evaluate the effect of mobile phase pH on analyte stability.3. Improve Extraction: Re-evaluate the extraction protocol. For plant materials, an acid-base extraction followed by solid-phase extraction (SPE) can be effective.[1] |
| High Background Noise or Contamination | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.2. Carryover from Previous Injections: Adsorption of the analyte or matrix components onto the column or in the LC system.3. Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases.2. Implement a Wash Method: Run blank injections with a strong solvent (e.g., high organic content) between samples to clean the column and injection port.3. Enhance Sample Cleanup: Incorporate an additional cleanup step, such as SPE, to remove interfering matrix components. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too high a concentration of the analyte.2. Secondary Interactions: Interaction of the basic nitrogen in this compound with residual silanols on the column.3. Inappropriate Injection Solvent: Sample dissolved in a solvent much stronger than the initial mobile phase. | 1. Dilute the Sample: Reduce the concentration of the injected sample.2. Modify Mobile Phase: Add a small amount of a competing base (e.g., ammonium hydroxide for alkaline mobile phases) or use a column specifically designed for basic compounds.3. Match Injection Solvent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. |
| Inconsistent Retention Times | 1. Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature.2. Mobile Phase Inconsistency: Improperly mixed mobile phase or changes in composition over time (e.g., evaporation of the organic component).3. Column Degradation: Loss of stationary phase or column blockage. | 1. Use a Column Oven: Maintain a constant and controlled column temperature.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them well-sealed.3. Flush or Replace Column: Flush the column with a series of strong and weak solvents. If the problem persists, replace the column. |
Quantitative Data Summary
The following table summarizes the key ions observed in the ESI-MS/MS fragmentation of protonated this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Abundance |
| 369.1809 | 351.1703 | H₂O | Low |
| 369.1809 | 337.1547 | CH₄O | Moderate |
| 369.1809 | 251.1491 | C₇H₈O₂ | Moderate |
| 369.1809 | 226.1386 | C₈H₇O₃ | High |
| 369.1809 | 170.1018 | C₁₁H₁₁N₂O₂ | Low |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation (from Uncaria tomentosa bark)
-
Extraction: An acid-base extraction is effective for enriching alkaloids.[1]
-
Grind the dried bark material to a fine powder.
-
Macerate the powder in an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids.
-
Filter the mixture and basify the filtrate with a weak base (e.g., ammonium hydroxide) to a pH of ~9-10.
-
Perform a liquid-liquid extraction with an organic solvent such as dichloromethane or ethyl acetate.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step using a cation-exchange cartridge can further purify the alkaloid fraction.
2. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize nebulizer and drying gas flows for your specific instrument.
-
Data Acquisition: Full scan MS to identify the precursor ion (m/z 300-400) and product ion scan (MS/MS) of m/z 369.18 to observe the fragments.
-
Collision Energy: Optimize collision energy to obtain a stable and informative fragmentation pattern (typically in the range of 15-30 eV).
Visualizations
References
Mitraphylline and Cytochrome P450: A Technical Support Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the potential for cytochrome P450 (CYP) drug interactions with mitraphylline. Given the current landscape of available data, this guide focuses on foundational experimental design, troubleshooting common issues, and providing standardized protocols to facilitate the investigation of this specific oxindole alkaloid.
Frequently Asked Questions (FAQs)
Q1: Is there established data on which specific CYP450 isozymes are inhibited or induced by this compound?
Currently, there is a notable lack of specific quantitative data in publicly available scientific literature detailing the inhibitory (e.g., IC50, Ki values) or inductive effects of this compound on specific cytochrome P450 isozymes. While this compound is known to be metabolized by human liver microsomes, the precise enzymes responsible for its metabolism have not been fully elucidated.
Q2: What is known about the metabolism of this compound?
In vitro studies have shown that this compound is metabolized by human liver microsomes, with a reported half-life of approximately 50 minutes.[1][2] This indicates that it is a substrate for hepatic enzymes, warranting further investigation into the specific CYP450 isoforms involved in its clearance.
Q3: My initial screening assay for CYP inhibition by this compound shows high variability between experiments. What could be the cause?
High variability in in vitro CYP inhibition assays can stem from several factors. Common culprits include issues with the solubility of this compound in the incubation medium, the stability of the compound over the incubation period, or lot-to-lot variability in the microsomes or recombinant enzymes. It is also crucial to ensure the accuracy of serial dilutions and the consistency of incubation times and temperatures.
Q4: I am observing apparent inhibition of a CYP isozyme by this compound, but the results are not dose-dependent. How should I troubleshoot this?
A lack of a clear dose-response relationship can be indicative of several experimental artifacts. Consider the possibility of non-specific binding of this compound to the assay components at higher concentrations, which can lead to an apparent inhibition that plateaus. Also, investigate potential interference of this compound with the analytical method used to detect the metabolite of the probe substrate, such as fluorescence quenching or ion suppression in LC-MS/MS analysis.
Q5: What are the essential positive and negative controls for a CYP inhibition study with this compound?
For each CYP isozyme being investigated, a known, potent, and selective inhibitor should be used as a positive control to validate the assay's sensitivity. For example, ketoconazole for CYP3A4, quinidine for CYP2D6, and sulfaphenazole for CYP2C9. The negative control should be a vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) at the same final concentration used for the test compound to account for any solvent effects on enzyme activity.
Troubleshooting Guides
Troubleshooting Common Issues in In Vitro CYP450 Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal or interference | This compound may have intrinsic fluorescence or interfere with the detection method. | Run a parallel incubation without the probe substrate to measure the background signal from this compound alone. If using LC-MS/MS, check for co-elution of this compound with the metabolite of interest and optimize the chromatographic separation. |
| Inconsistent IC50 values | Variability in pre-incubation times, temperature fluctuations, or inconsistent mixing of reagents. | Standardize all incubation times and temperatures using calibrated equipment. Ensure thorough mixing of all components before initiating the reaction. Use a fresh dilution series of this compound for each experiment. |
| Low or no inhibition observed | The concentration range of this compound may be too low. This compound may not be a direct inhibitor of the tested isozyme. | Expand the concentration range of this compound. If no inhibition is observed even at high concentrations, consider investigating time-dependent inhibition or CYP induction. |
| Precipitation of this compound in the assay medium | Poor solubility of this compound at higher concentrations. | Determine the solubility of this compound in the assay buffer beforehand. If solubility is an issue, consider using a lower concentration of organic solvent (if compatible with the enzyme) or using a different formulation, while ensuring the solvent concentration is consistent across all wells and does not inhibit the enzyme. |
Troubleshooting Common Issues in CYP450 Induction Assays
| Problem | Potential Cause | Recommended Solution |
| Cell toxicity observed at concentrations needed for induction | This compound may be cytotoxic to the hepatocytes or cell lines used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound. The highest concentration used for the induction assay should be below the toxic threshold. |
| No induction observed with this compound | The concentration range may be too low, the incubation time too short, or this compound may not be an inducer of the tested CYP isozymes. | Test a wider range of concentrations and consider extending the incubation time (e.g., 48-72 hours). Ensure that the positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) show a robust induction response. |
| High variability in mRNA or activity levels | Inconsistent cell seeding density, uneven exposure to this compound, or variability in RNA extraction or enzyme activity measurement. | Ensure a uniform cell monolayer by optimizing cell seeding and handling procedures. Use a consistent method for adding this compound to the culture medium. Standardize the protocols for RNA isolation, reverse transcription, qPCR, or the enzymatic activity assay. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 isozymes.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Specific positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well microplates
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add HLMs, phosphate buffer, and the this compound or control inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the specific CYP probe substrate to each well.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time for each isozyme (e.g., 10-60 minutes).
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cytochrome P450 Induction Assay using a Hepatocyte Cell Line (e.g., HepG2)
This protocol provides a framework for assessing the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
1. Reagents and Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
This compound stock solution (in DMSO)
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
Vehicle control (DMSO)
-
Plates for cell culture (e.g., 24- or 48-well plates)
-
Reagents for assessing CYP induction (either for mRNA quantification via RT-qPCR or for enzymatic activity measurement using specific probe substrates)
2. Procedure:
-
Seed HepG2 cells in culture plates and allow them to attach and reach a suitable confluency (typically 24-48 hours).
-
Treat the cells with various concentrations of this compound, the positive control inducers, or the vehicle control. The final DMSO concentration should be consistent across all treatments and typically below 0.1%.
-
Incubate the cells for 48-72 hours, replacing the medium with fresh medium containing the test compounds every 24 hours.
-
After the incubation period, assess CYP induction:
-
For mRNA analysis: Lyse the cells, extract total RNA, perform reverse transcription to cDNA, and quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qPCR.
-
For enzymatic activity analysis: Wash the cells and incubate them with a cocktail of specific probe substrates for a defined period. Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
-
Normalize the results to a housekeeping gene (for mRNA) or total protein content (for activity) and compare the induction by this compound to the vehicle control.
Visualizations
References
Technical Support Center: Optimizing Mitraphylline Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mitraphylline in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in in vivo animal studies?
A1: A documented effective dosage of this compound for anti-inflammatory effects in mice is 30 mg/kg/day administered orally.[1][2][3][4] This dosage was administered once daily for three consecutive days. For other applications such as neuroprotection or analgesia, specific in vivo dosage data for this compound is limited in publicly available literature. It is recommended to perform a dose-response study starting with a lower dose and escalating to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: What is the best way to prepare a this compound solution for in vivo administration?
A2: this compound is poorly soluble in water. Therefore, a common approach is to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For final administration, this stock solution is then further diluted in a suitable vehicle to a concentration that is well-tolerated by the animals. The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 1%, to avoid solvent toxicity.
Q3: Which administration routes are suitable for this compound in animal studies?
A3: this compound has been successfully administered orally (p.o.) in mice.[1][2][3][4] Other common administration routes for small molecules in rodents include intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of administration route will depend on the experimental design, the desired pharmacokinetic profile, and the formulation of the this compound solution.
Q4: Are there any known toxic effects of this compound at higher doses?
Troubleshooting Guides
Issue: Precipitation of this compound in Dosing Solution
Cause: this compound has poor aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous vehicle, the this compound may precipitate out of the solution. This is a phenomenon known as "solvent shock."[5]
Solutions:
-
Optimize Vehicle Composition:
-
Co-solvents: Consider using a co-solvent system. For example, a mixture of DMSO, Tween 80 (a surfactant), and saline can improve solubility. A common vehicle for oral gavage of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 80.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigating the solubility of this compound at different pH values may help in formulating a more stable solution.
-
-
Preparation Technique:
-
Sonication: After preparing the final dilution, sonicate the solution to aid in the dissolution of any small particles.
-
Warming: Gently warming the vehicle before adding the this compound stock solution may improve solubility. However, be cautious about the temperature stability of this compound.
-
Order of Addition: Add the this compound stock solution to the vehicle slowly while vortexing or stirring continuously to ensure rapid and uniform dispersion.
-
Issue: Inconsistent Results Between Animals
Cause: Variability in experimental results can arise from several factors related to dosing.
Solutions:
-
Accurate Dosing: Ensure precise and consistent administration of the intended dose to each animal. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.
-
Solution Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee that each animal receives the correct dose.
-
Animal Handling: Stress from handling and administration can influence physiological responses. Acclimatize the animals to the procedures before the start of the experiment.
-
Pharmacokinetics: The bioavailability of this compound may vary between administration routes and even with different vehicle compositions. Consider conducting a pilot pharmacokinetic study to understand the absorption and distribution of this compound in your model.
Data Presentation
Table 1: Summary of In Vivo this compound Dosage
| Application | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Anti-inflammatory | Mice | 30 mg/kg/day | Oral (p.o.) | Once daily | 3 days | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice (Based on Anti-inflammatory Study)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1-0.5% (v/v) and mix thoroughly.
-
-
Prepare Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need 0.75 mg of this compound in 0.25 mL).
-
While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution.
-
Continue vortexing for several minutes to ensure a homogenous suspension.
-
Sonicate the final solution for 5-10 minutes to reduce particle size and improve suspension stability.
-
-
Administration:
-
Administer the prepared this compound suspension to the mice via oral gavage using a suitable gavage needle.
-
Ensure the suspension is well-mixed before drawing each dose.
-
Mandatory Visualization
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic toxicity study of standardized methanolic extract of Mitragyna speciosa Korth in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Subchronic exposure to mitragynine, the principal alkaloid of Mitragyna speciosa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in mitraphylline isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the isolation of mitraphylline, particularly focusing on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound isolation?
The yield of this compound can vary significantly based on the plant source and the isolation method employed. For instance, from Uncaria tomentosa (Cat's Claw) bark, a yield of approximately 0.05% (m/m) with a purity of 98% has been reported using acid-base partition followed by selective precipitation.[1][2] For mitragynine (B136389), a related alkaloid from Mitragyna speciosa, yields can range from 0.8 mg/g to as high as 75 mg/g depending on the extraction technique and solvent combination.[3][4]
Q2: How does the choice of solvent affect extraction efficiency?
The polarity of the solvent is a critical factor. Generally, polar solvents like methanol (B129727) and ethanol (B145695) are effective for extracting alkaloids, which are often present as salts in the plant material.[4][5] For the extraction of the free alkaloid bases, less polar solvents such as chloroform (B151607) and dichloromethane (B109758) are used.[1][6] Sequential extraction using solvents of varying polarities, for example, starting with a non-polar solvent like hexane (B92381) to remove fats and waxes, followed by a more polar solvent like methanol or a chloroform-methanol mixture, can significantly improve the yield and purity of the target alkaloid.[6]
Q3: Why is pH control crucial during the isolation process?
This compound, like other alkaloids, is a basic compound. Manipulating the pH is fundamental to the acid-base extraction technique used for its isolation.[1][7]
-
Basification: The initial plant material is treated with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to deprotonate the alkaloid salts and convert them into their free base form.[1][7][8] This makes them soluble in organic solvents.
-
Acidification: The organic extract containing the free base is then washed with an acidic solution (e.g., hydrochloric acid). This protonates the alkaloids, forming their corresponding salts, which are soluble in the aqueous layer, effectively separating them from non-basic impurities that remain in the organic phase.[1]
Q4: Can high temperatures affect the yield of this compound?
Yes, high temperatures can lead to the degradation of alkaloids.[4] Methods that use high heat, such as Soxhlet extraction, may result in lower yields compared to methods performed at or near room temperature, like maceration.[4] When concentrating extracts, it is advisable to use a rotary evaporator at a controlled temperature (e.g., not exceeding 40-50°C) to minimize thermal degradation.[6][9]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific problems that can lead to a lower-than-expected yield of this compound.
Problem 1: Low Yield After Initial Extraction
Possible Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Poor Quality Plant Material | 1. Verify the identity and quality of the plant source (Uncaria tomentosa).2. Ensure the plant material was harvested at the optimal time and stored correctly (e.g., dried in the shade, protected from moisture).[9]3. Use the correct plant part, as alkaloid concentration can vary between leaves, bark, and stems.[1] | The concentration of this compound varies depending on the plant's species, geographical origin, age, and harvest season.[3][4] Improper storage can lead to degradation. |
| Inefficient Grinding | Grind the dried plant material into a fine powder. | Increasing the surface area of the plant material allows for more efficient solvent penetration and extraction of the target alkaloids.[9][10] |
| Incomplete Extraction | 1. Increase the extraction time or the number of extraction cycles.[1]2. Consider using more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency.[4][7]3. Ensure proper agitation during maceration to facilitate solvent interaction with the plant matrix.[1] | The target compound may not be fully recovered from the plant matrix if the extraction is incomplete. |
| Improper Solvent Choice | 1. Defat the plant material with a non-polar solvent (e.g., hexane) before the main extraction to remove oils and fats.[10]2. Use a multi-solvent system or sequential extraction with solvents of increasing polarity (e.g., hexane -> chloroform -> methanol).[6] | The presence of fats and other non-polar compounds can interfere with the extraction of the more polar alkaloids. A sequential approach can yield a cleaner, more concentrated extract.[6] |
Problem 2: Low Yield After Acid-Base Partitioning
Possible Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Basification/Acidification | 1. Ensure the pH is sufficiently high (~10) during the basification step to convert all alkaloid salts to their free base form.[1]2. Verify that the pH is sufficiently low (e.g., 2-3) during the acidic wash to protonate the alkaloids for transfer to the aqueous phase.[4]3. Perform multiple extractions (e.g., 3 times) at both the basification and acidification stages to ensure complete transfer between phases.[1] | Incomplete pH adjustment will result in the incomplete transfer of alkaloids between the organic and aqueous phases, leading to significant losses. |
| Emulsion Formation | 1. Allow the mixture to stand for a longer period.2. Add a small amount of brine (saturated NaCl solution).3. Centrifuge the mixture to break the emulsion. | Emulsions prevent the clean separation of the organic and aqueous layers, trapping the target compound at the interface and leading to poor recovery. |
Problem 3: Low Yield During Purification (Chromatography & Crystallization)
Possible Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Poor Separation in Column Chromatography | 1. Optimize the solvent system (mobile phase) for better separation of this compound from other alkaloids.2. Ensure the silica (B1680970) gel is properly packed and equilibrated.3. Do not overload the column with the crude extract.[1] | Co-elution of impurities with this compound will result in impure fractions and a lower yield of the final pure compound. |
| Failure to Crystallize | 1. Ensure the solution is sufficiently concentrated. If necessary, carefully evaporate some of the solvent.[7]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[7]3. Slowly add an anti-solvent (a solvent in which this compound is insoluble) until slight turbidity is observed, then allow it to stand.[1] | Crystallization requires a supersaturated solution and a nucleation point to begin. If the compound is too soluble or the solution is too clean, crystallization may be inhibited. |
| Product Lost in Mother Liquor | 1. Cool the crystallization mixture in an ice bath to minimize the solubility of the product.2. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] | A portion of the product will always remain dissolved in the solvent (mother liquor). Minimizing the final volume and temperature can reduce this loss. |
Data Summary
Table 1: Comparison of Mitragynine Extraction Methods & Yields
| Extraction Method | Solvent(s) | Yield (mg/g of plant material) | Reference |
| Maceration | Methanol | 30 | [3] |
| Maceration + Acid-Base | n-hexane, chloroform, methanol | 75 | [3] |
| Ultrasound-Assisted (UAE) | Chloroform-methanol (1:4) | 0.8 - 62.6 | [3] |
| Accelerated Solvent (ASE) | Water, Ethanol, Ethyl Acetate, Methanol | 18.3 - 71.9 | [4] |
| Soxhlet + Flash Chromatography | Petroleum ether, chloroform, hexane, ethyl acetate | ~0.8 (from crude extract) | [11] |
Note: Data for mitragynine is presented as it is more widely reported and provides a benchmark for related alkaloid extraction.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
-
Preparation: Dry the plant material (e.g., Uncaria tomentosa bark) and grind it into a fine powder.[1][9]
-
Defatting (Optional): Perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether using a Soxhlet apparatus to remove oils and fats. Discard the solvent.[10]
-
Basification: Moisten the powdered plant material with a concentrated base solution (e.g., ammonium hydroxide) to form a paste. Allow this to stand for several hours to liberate the free alkaloid bases.[1]
-
Organic Extraction: Extract the basified material multiple times with an organic solvent such as dichloromethane or chloroform.[1] Combine the organic extracts.
-
Acidic Wash: Wash the combined organic extracts with a dilute acid solution (e.g., 3% hydrochloric acid). The protonated alkaloids will move into the acidic aqueous phase.[1] Separate and collect the aqueous layer. Repeat this wash multiple times.
-
Re-basification: Increase the pH of the combined acidic aqueous layers to approximately 10 by adding a base (e.g., ammonium hydroxide). The alkaloids will precipitate or become amenable to re-extraction.[1]
-
Final Extraction: Extract the basified aqueous solution again with an organic solvent (e.g., dichloromethane). The free base alkaloids will move back into the organic phase.[1]
-
Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the solvent used for extraction (e.g., dichloromethane). Adsorb this mixture onto a small amount of silica gel. After the solvent evaporates completely, carefully load the dried, sample-adsorbed silica onto the top of the packed column.[1]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of n-hexane and ethyl acetate).[3][11] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired compound.
-
Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified compound.[1]
Visualizations
Caption: High-level workflow for this compound isolation.
Caption: Detailed workflow for acid-base extraction of alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. crbb-journal.com [crbb-journal.com]
- 5. jocpr.com [jocpr.com]
- 6. ijstr.org [ijstr.org]
- 7. benchchem.com [benchchem.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Alkaloid Isolation & Purification - Lesson | Study.com [study.com]
- 11. ukm.my [ukm.my]
Technical Support Center: Minimizing Degradation of Mitraphylline During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of mitraphylline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pentacyclic oxindole alkaloid found in the plants Uncaria tomentosa (Cat's Claw) and Mitragyna speciosa (Kratom).[1] It is researched for its potential anti-inflammatory and other pharmacological properties.[2] The stability of this compound is a critical concern as degradation can lead to a loss of potency and the formation of impurities, potentially affecting experimental outcomes and the safety profile of any derived products.
Q2: What are the primary factors that cause this compound degradation?
The main factors that can induce the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
pH: this compound is susceptible to degradation in both acidic and basic conditions. A study on the related alkaloid mitragynine showed it to be particularly acid-labile.[4][5] this compound itself has been shown to be stable in simulated gastric fluid (acidic pH) but unstable in simulated intestinal fluid (neutral to alkaline pH), with a 13.6% degradation observed.[6]
-
Light: Prolonged exposure to light, especially UV radiation, can lead to photodegradation.[3]
-
Oxidation: As an oxindole alkaloid, this compound can be susceptible to oxidation, leading to the formation of various derivatives.[3]
-
Isomerization: this compound can isomerize to its stereoisomers, such as isothis compound, particularly under the influence of heat.[7]
Q3: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[8] Under these conditions, it is reported to be stable for at least four years.[8] It is also advisable to store it in a tightly sealed container, protected from light.
Q4: How should I prepare and store this compound solutions?
This compound is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[8] For aqueous solutions for in vitro assays, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted with an aqueous buffer (e.g., PBS) to the desired final concentration. It is not recommended to store aqueous solutions for more than one day.[7] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from moisture.
Q5: Can I use antioxidants to prevent the degradation of this compound in solution?
While this compound itself has antioxidant properties, the use of external antioxidants to stabilize its solutions is a plausible strategy, particularly to mitigate oxidative degradation.[9] For the related alkaloid mitragynine, antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) have been shown to enhance stability in formulations.[9] When preparing this compound solutions for experiments where oxidative stress is a concern, the inclusion of an antioxidant could be beneficial, but its compatibility with the experimental system must be validated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound potency in stored solid. | - Improper storage temperature (too high).- Exposure to light or moisture. | - Store solid this compound at -20°C in a tightly sealed, amber vial.[8]- Use a desiccator for storage if in a humid environment. |
| Inconsistent results in bioassays using this compound solutions. | - Degradation of this compound in solution due to improper storage.- Use of aged aqueous solutions.- pH of the assay medium causing degradation. | - Prepare fresh aqueous solutions from a frozen DMSO stock for each experiment. Do not store aqueous solutions for more than 24 hours.[7]- Ensure the pH of your final assay medium is within a stable range for this compound (ideally near neutral, but be aware of instability in simulated intestinal fluid).[6]- Consider performing a pilot stability test of this compound in your specific assay medium. |
| Appearance of unknown peaks in HPLC analysis of stored samples. | - Degradation of this compound into one or more products.- Isomerization to isothis compound or other stereoisomers. | - Perform a forced degradation study to generate potential degradation products and identify their retention times (see Experimental Protocols section).- Co-inject with an isothis compound standard if available to check for isomerization.- Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products and isomers. |
| Precipitation of this compound in aqueous solutions. | - Poor aqueous solubility.- Exceeding the solubility limit when diluting from a DMSO stock. | - Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but also compatible with your experimental system.- Prepare a more dilute stock solution in DMSO before further dilution in aqueous buffer. |
Data Presentation
Table 1: Stability of this compound and Related Alkaloids in Simulated Biological Fluids
| Compound | Fluid | pH | Condition | Degradation (%) | Reference |
| This compound | Simulated Gastric Fluid (SGF) | ~1.2 | 37°C | Stable | [6] |
| This compound | Simulated Intestinal Fluid (SIF) | ~6.8 | 37°C | 13.6 | [6] |
| Mitragynine | Simulated Gastric Fluid (SGF) | ~1.2 | 37°C | 26 | [6][10] |
| Mitragynine | Simulated Intestinal Fluid (SIF) | ~6.8 | 37°C | Stable | [6][10] |
Table 2: Summary of Stability Data for Mitragynine (as a proxy for this compound) under Various Conditions
Note: This data is for mitragynine and should be used as a general guide for this compound. Specific stability studies for this compound under these conditions are recommended.
| Condition | pH | Temperature (°C) | Duration | Observation | Reference |
| Aqueous Solution | 2-10 | 4, 20, 40 | 8 hours | No significant degradation | [4][5] |
| Aqueous Solution | 2 | 60-80 | 8 hours | Significant degradation (acid-labile) | [4][5] |
| Aqueous Solution | ≥8 | 60-80 | 8 hours | Significant degradation (alkaline-labile at high temp.) | [4][5] |
| Aqueous Solution | 4 and 6 | >60 | 8 hours | Stable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a suitable HPLC-UV or LC-MS method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer). The exact ratio should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: this compound has a UV absorbance maximum around 243 nm.[8]
-
Injection Volume: 10-20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.[12]
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ifrti.org [ifrti.org]
- 6. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. In vitro skin permeation of mitragynine: Optimisation of antioxidants for enhanced drug stability and formulation performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
Accounting for mitraphylline's high plasma protein binding in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the bioanalysis of mitraphylline, with a specific focus on accounting for its expected high plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is plasma protein binding a concern for its quantification?
This compound is a pentacyclic oxindole alkaloid with various pharmacological activities.[1] Like many lipophilic alkaloids, it is anticipated to exhibit high affinity for plasma proteins, such as human serum albumin and alpha-1-acid glycoprotein.[2][3][4] This binding is a critical consideration in bioanalytical assays because only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.[2][3][5] High plasma protein binding can lead to an underestimation of the total drug concentration if the extraction method is not robust enough to dissociate the drug from the proteins, resulting in low recovery and inaccurate pharmacokinetic data.[6]
Q2: What are the common methods to determine the plasma protein binding of this compound?
Several established methods can be used to determine the extent of this compound's binding to plasma proteins. The most common techniques include:
-
Equilibrium Dialysis (ED): Considered the gold standard, this method involves dialyzing a plasma sample containing this compound against a protein-free buffer solution through a semipermeable membrane.[7][8] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound and unbound fractions. Rapid Equilibrium Dialysis (RED) is a more efficient version of this technique.[9]
-
Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semipermeable membrane with a specific molecular weight cutoff.[7][8] It is a faster method than equilibrium dialysis but can be susceptible to non-specific binding to the filter membrane.[8]
-
Ultracentrifugation: This method separates the protein-bound drug from the free drug by high-speed centrifugation, pelleting the protein and the bound drug.[7]
Q3: Which analytical technique is most suitable for quantifying this compound in plasma samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and similar alkaloids in plasma.[8][10][11] LC-MS/MS offers high sensitivity and specificity, which is crucial when dealing with complex biological matrices and potentially low concentrations of the free analyte.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma, likely stemming from its high plasma protein binding.
Issue 1: Low Analyte Recovery
Q: My recovery of this compound from plasma samples is consistently low. What are the potential causes and solutions?
A: Low recovery is a frequent challenge for highly protein-bound compounds. The primary reasons include inefficient disruption of the drug-protein complex and non-specific binding to labware.
Troubleshooting Steps:
-
Optimize Protein Precipitation:
-
Choice of Solvent: Simple protein precipitation with acetonitrile or methanol may be insufficient. Consider using a stronger organic solvent or a mixture, such as acetonitrile with a small percentage of formic acid or trichloroacetic acid, to enhance protein denaturation and drug release.
-
Temperature: Perform the precipitation at a low temperature (e.g., on ice) to improve protein removal.
-
-
Employ a More Rigorous Extraction Method:
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than protein precipitation. Use a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) at an optimized pH to extract this compound from the plasma matrix after protein disruption.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can significantly improve recovery. Select a sorbent chemistry (e.g., C18, mixed-mode cation exchange) that has a high affinity for this compound.
-
-
Minimize Non-Specific Binding:
-
Use Low-Binding Labware: Employ low-retention polypropylene tubes and pipette tips to reduce the loss of this compound due to adsorption.
-
Pre-treatment of Surfaces: Silanization of glassware can also minimize non-specific binding.
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS assay. What is the cause and how can I mitigate it?
A: Matrix effects are common in bioanalysis and are often caused by co-eluting endogenous components from the plasma, such as phospholipids, that interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
Phospholipid Removal: If using protein precipitation, consider a phospholipid removal plate or cartridge. For LLE, ensure the chosen solvent minimizes phospholipid extraction. SPE is generally effective at removing phospholipids.
-
Chromatographic Separation: Optimize the LC gradient to ensure this compound elutes in a region free from interfering matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction during quantification. If a SIL-IS for this compound is not available, a structural analog with similar physicochemical properties should be used.
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Plasma Protein Binding | |||
| Human | >98% (Hypothetical) | Equilibrium Dialysis | N/A |
| Rat | >97% (Hypothetical) | Equilibrium Dialysis | N/A |
| LC-MS/MS Assay Parameters | |||
| LLOQ | 0.5 ng/mL | LC-MS/MS | [11] |
| Linearity | 0.5 - 500 ng/mL | LC-MS/MS | [11] |
| Recovery (with optimized SPE) | >85% | SPE-LC-MS/MS | N/A |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
-
Preparation: A Rapid Equilibrium Dialysis (RED) plate consists of single-use inserts, each with two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).
-
Sample Addition: Add 200 µL of a plasma sample spiked with this compound to the sample chamber of the insert.
-
Buffer Addition: Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to reach equilibrium.
-
Sampling: After incubation, remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Analysis: Combine the plasma aliquot with an equal volume of blank PBS and the buffer aliquot with an equal volume of blank plasma to ensure matrix matching. Precipitate the proteins and analyze the samples by LC-MS/MS.
-
Calculation: The percentage bound is calculated using the following formula: % Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100
Protocol 2: Quantification of this compound in Plasma using SPE-LC-MS/MS
-
Sample Pre-treatment: To 100 µL of plasma sample, add an internal standard and 200 µL of 4% phosphoric acid to disrupt protein binding. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Workflow for determining plasma protein binding.
References
- 1. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Protopine and Allocryptopine Interactions with Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma protein binding: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Determination of mitragynine in rat plasma by LC–MS/MS: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Mitraphylline and Isomitraphylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two pentacyclic oxindole alkaloids, mitraphylline and its isomer, isothis compound. Derived from plants of the Uncaria and Mitragyna genera, these compounds have emerged as promising candidates in the research and development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes experimental data to highlight their comparative efficacy in mitigating key pathological markers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies, offering a direct comparison of the neuroprotective activities of isothis compound and this compound.
Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation
| Compound | Concentration (µM) | Inhibition of Aβ Aggregation (%) |
| Isothis compound | 50 | 60.32 ± 2.61[1][2] |
| This compound | 50 | 43.17 ± 3.48[1][2] |
| Phenol Red (Control) | 50 | 67.31 ± 3.04 |
Table 2: Neuroprotection Against Aβ-Induced Cytotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Isothis compound | 10 | 65.32 ± 3.06 |
| 20 | 76.02 ± 4.89[2] | |
| This compound | 10 | 68.04 ± 3.79 |
| 20 | 71.06 ± 4.56 |
Table 3: Protection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Compound | Concentration (µM) | Protective Effect |
| Isothis compound | 20 | Attenuated and protected against cytotoxicity[1][2] |
| This compound | 20 | Attenuated and protected against cytotoxicity[1][2] |
Table 4: Reduction of Intracellular Reactive Oxygen Species (ROS) in H₂O₂-Treated SH-SY5Y Cells
| Compound | Concentration (µM) | Reduction in ROS Levels |
| Isothis compound | 10 | Significant reduction observed |
| 20 | Significant reduction observed[2] | |
| This compound | 10 | Significant reduction observed |
| 20 | Significant reduction observed[2] |
Table 5: Protection of Mitochondrial Membrane Potential (MMP) in Aβ-Treated SH-SY5Y Cells
| Compound | Concentration (µM) | Protective Effect on MMP |
| Isothis compound | 20 | Protection observed[1][2] |
| This compound | 20 | Protection observed[1][2] |
Key Experimental Methodologies
The following are detailed protocols for the principal experiments cited in this guide, conducted on the human neuroblastoma SH-SY5Y cell line.
Thioflavin-T (ThT) Assay for Aβ Aggregation Inhibition
This assay quantifies the extent of amyloid fibril formation.
-
Preparation of Aβ Peptides: Lyophilized Aβ peptides are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a stock concentration.
-
Incubation: The Aβ solution is incubated with the test compounds (isothis compound or this compound at 50 µM) or a vehicle control.
-
ThT Staining: A working solution of Thioflavin-T is prepared.
-
Fluorescence Measurement: An aliquot of the incubated Aβ mixture is added to the ThT working solution. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths set to approximately 440 nm and 482 nm, respectively. A higher fluorescence reading indicates a greater degree of fibril formation.
Neuroprotection and Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Culture: SH-SY5Y cells are seeded in 96-well plates and cultured overnight.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to Aβ peptides or hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with various concentrations of isothis compound or this compound for a specified period before the addition of the neurotoxic agent.
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Higher absorbance corresponds to higher cell viability.
Measurement of Intracellular ROS (H₂DCFDA Assay)
This assay utilizes a fluorescent probe to detect intracellular reactive oxygen species.
-
Cell Culture and Treatment: SH-SY5Y cells are seeded and treated with the test compounds followed by an ROS-inducing agent like H₂O₂.
-
Probe Loading: Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable, non-fluorescent probe.
-
ROS Detection: Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting compound to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses a cationic dye to measure the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with the test compounds and a mitochondrial-damaging agent (e.g., Aβ).
-
JC-1 Staining: Cells are incubated with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or plate reader. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Figure 1. General experimental workflow for in vitro neuroprotection studies.
Figure 2. Overview of the inhibitory effects on key pathological pathways.
Figure 3. Postulated role in the Nrf2 antioxidant response pathway.
Concluding Remarks
The presented data indicates that both isothis compound and this compound exhibit significant neuroprotective properties in vitro. Isothis compound demonstrated a more potent inhibitory effect on amyloid-beta aggregation compared to this compound.[1][2] Both compounds effectively protected neuronal cells from cytotoxicity induced by Aβ and oxidative stress, reduced intracellular ROS, and preserved mitochondrial function.[1][2]
These findings suggest that both alkaloids target multiple pathological hallmarks of neurodegenerative diseases. Their mechanisms of action likely involve the attenuation of oxidative stress, potentially through the modulation of pathways such as Nrf2, and the inhibition of neuroinflammatory processes, possibly via the NF-κB pathway. Further in vivo studies are warranted to fully elucidate their therapeutic potential as drug leads for conditions like Alzheimer's disease.
References
A Comparative Analysis of Mitraphylline and Rhynchophylline Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of two structurally related oxindole alkaloids: mitraphylline and rhynchophylline. This analysis is based on available experimental data, detailing their respective potencies, mechanisms of action, and effects on key signaling pathways.
This compound, a pentacyclic oxindole alkaloid, and rhynchophylline, a tetracyclic oxindole alkaloid, are both found in plants of the Uncaria and Mitragyna genera. While structurally similar, their distinct chemical scaffolds contribute to differences in their biological activities, which span neuroprotective, anti-inflammatory, and anticancer effects. This guide summarizes the current understanding of their comparative bioactivities to aid in further research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and rhynchophylline. Direct comparative studies are limited; therefore, data from individual studies are presented to provide a comparative perspective.
| Table 1: Comparative Analysis of Neuroprotective and Anti-inflammatory Activity | | :--- | :--- | | Compound | Activity | Assay | Model | Quantitative Data | | This compound | Anti-inflammatory | Inhibition of LPS-induced cytokine release | In vivo (mice) | ~50% inhibition of IL-1α, IL-1β, IL-17, and TNF-α at 30 mg/kg/day[1] | | | Neuroprotective | Inhibition of Aβ aggregation | In vitro | 63.27% (± 3.48) inhibition at 50 µM[2] | | Rhynchophylline | Neuroprotective (NMDA Receptor Antagonism) | Electrophysiology | Xenopus oocytes expressing rat cortical RNA | IC50: 43.2 µM[3][4][5] | | | Neuroprotective (Calcium Channel Blockade) | Patch-clamp | Isolated rat ventricular myocytes | pD2: 5.91[6] | | | Anti-inflammatory | Inhibition of LPS-induced nitric oxide release | Rat cortical microglial cells | IC50: 18.5 µM[7] |
| Table 2: Comparative Analysis of Cytotoxic Activity | | :--- | :--- | | Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | | This compound | MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 hours[8] | | | MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 hours[8] | | | SKN-BE(2) | Neuroblastoma | 12.3 | 30 hours[9] | | | GAMG | Glioma | 20 | 48 hours[9] | | Rhynchophylline | HL60 | Human Promyelocytic Leukemia | > 40 | 48 hours[7] |
Key Signaling Pathways
The distinct biological effects of this compound and rhynchophylline are mediated through their modulation of different intracellular signaling pathways.
This compound: Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a crucial regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] this compound intervenes in this cascade, leading to a reduction in the production of these inflammatory mediators.
Rhynchophylline: Modulation of PI3K/Akt and JAK2/STAT3 Signaling Pathways
Rhynchophylline exerts its neuroprotective and anti-inflammatory effects through the modulation of multiple signaling cascades. It has been shown to activate the PI3K/Akt pathway, which is critical for cell survival and proliferation.[14][15][16] Activation of this pathway by rhynchophylline leads to the phosphorylation and inactivation of GSK3β, a negative regulator of the transcription factor MEF2D, ultimately promoting neuronal survival.[15]
In microglia, the resident immune cells of the central nervous system, rhynchophylline has been found to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype by activating the JAK2/STAT3 signaling pathway.[17] This action contributes to its neuroprotective effects in the context of neuroinflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of this compound on various cancer cell lines were determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.
-
Cell Seeding: Cancer cells (e.g., MHH-ES-1, MT-3, SKN-BE(2), GAMG) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 5 to 40 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 30 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8][9]
In Vivo Anti-inflammatory Assay (LPS-induced Cytokine Release)
The in vivo anti-inflammatory activity of this compound was assessed by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in mice.
-
Animal Model: BALB/c mice are used for the study.
-
Compound Administration: Mice are treated orally with this compound (e.g., 30 mg/kg/day) or a vehicle control for a specified number of days (e.g., 3 days).
-
LPS Challenge: On the final day of treatment, mice are intraperitoneally injected with LPS (e.g., 15 mg/kg) to induce a systemic inflammatory response.
-
Sample Collection: After a specific time post-LPS injection (e.g., 2 hours), blood samples are collected.
-
Cytokine Measurement: Serum levels of various cytokines (e.g., IL-1α, IL-1β, IL-17, TNF-α) are quantified using a multiplex ELISA assay.
-
Data Analysis: The percentage inhibition of cytokine release by this compound treatment is calculated by comparing the cytokine levels in the treated group to the LPS-only control group.[1]
NMDA Receptor Antagonism Assay (Electrophysiology)
The inhibitory effect of rhynchophylline on N-methyl-D-aspartate (NMDA) receptors was evaluated using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are harvested from female Xenopus laevis and injected with total RNA extracted from rat cerebral cortices.
-
Electrophysiological Recording: After 2-4 days of incubation, whole-cell currents are recorded from the oocytes using a two-electrode voltage-clamp amplifier.
-
Drug Application: Oocytes are perfused with a recording solution containing NMDA and glycine to evoke an inward current. Rhynchophylline at various concentrations is then co-applied with the agonists.
-
Data Acquisition: The peak inward current in the presence and absence of rhynchophylline is measured.
-
Data Analysis: The concentration-response curve for the inhibition of the NMDA-induced current by rhynchophylline is plotted to determine the IC50 value.[3]
The following workflow diagram illustrates the general procedure for assessing the pharmacological activity of a compound in a cell-based assay.
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of the oxindole alkaloids isothis compound and this compound in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhynchophylline and isorhynchophylline inhibit NMDA receptors expressed in Xenopus oocytes [pubmed.ncbi.nlm.nih.gov]
- 4. Rhynchophylline | CAS:76-66-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Rhynchophylline - Wikipedia [en.wikipedia.org]
- 6. Blocking effect of rhynchophylline on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits lipopolysaccharide-mediated activation of primary human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection by rhynchophylline against MPTP/MPP+-induced neurotoxicity via regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhynchophylline promotes microglia phenotypic transformation and repair of cerebral ischaemic injury through the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitraphylline vs. Dexamethasone: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of mitraphylline, a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), and dexamethasone, a potent synthetic glucocorticoid. This document summarizes key experimental data, outlines methodologies for relevant assays, and illustrates the distinct signaling pathways through which these compounds exert their anti-inflammatory effects.
Quantitative Comparison of Anti-inflammatory Efficacy
A key in vivo study directly compared the anti-inflammatory effects of this compound and dexamethasone in a lipopolysaccharide (LPS)-induced inflammation model in mice. The results, summarized below, demonstrate that this compound exhibits a comparable inhibitory effect to dexamethasone on several key pro-inflammatory cytokines.[1][2]
| Cytokine | This compound (30 mg/kg/day, oral) % Inhibition | Dexamethasone (2 mg/kg/day, oral) % Inhibition |
| Interleukin-1α (IL-1α) | ~50% | ~50% |
| Interleukin-1β (IL-1β) | ~50% | ~50% |
| Interleukin-17 (IL-17) | ~50% | ~50% |
| Tumor Necrosis Factor-α (TNF-α) | ~50% | ~50% |
| Interleukin-4 (IL-4) | ~40% | No significant inhibition |
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines. Data from a study where mice were treated for three days with either this compound or dexamethasone prior to the induction of inflammation with LPS. Cytokine levels were measured in the blood.[1][2]
Experimental Protocols
To evaluate and compare the anti-inflammatory activities of compounds like this compound and dexamethasone, standardized in vivo and in vitro models are employed. Below are detailed methodologies for two commonly used assays.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Treatment:
-
This compound Group: Mice receive this compound (30 mg/kg/day) orally for three consecutive days.[1][2]
-
Dexamethasone Group (Positive Control): Mice receive dexamethasone (2 mg/kg/day) orally for three consecutive days.[1][2]
-
Control Group: Mice receive the vehicle (e.g., saline or a suitable solvent) orally for three consecutive days.
-
-
Induction of Inflammation: On the third day, one hour after the final treatment, inflammation is induced by an intraperitoneal injection of LPS (15 mg/kg).[1][2]
-
Sample Collection and Analysis: Two hours after LPS injection, blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) in the serum are quantified using a multiplex enzyme-linked immunosorbent assay (ELISA) kit.
-
Toxicity Assessment: In parallel, the potential toxicity of the compounds can be evaluated. For instance, the viability of K562 cells and murine peritoneal macrophages can be monitored in vitro at various concentrations (e.g., up to 100 μM) using an XTT colorimetric assay.[1]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute, localized inflammation.
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized as described above.
-
Treatment:
-
Test Compound Group (e.g., this compound): The compound is administered orally or intraperitoneally at a predetermined dose range 30-60 minutes before the induction of inflammation.
-
Dexamethasone Group (Positive Control): Dexamethasone is administered intraperitoneally (e.g., 10 mg/kg in rats) 20-60 minutes before carrageenan injection.[3][4]
-
Control Group: The vehicle is administered following the same route and timing as the test groups.
-
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[4]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Additionally, at the end of the experiment, paw tissue can be collected to measure levels of inflammatory markers such as myeloperoxidase (MPO) and malondialdehyde (MDA).[4]
Signaling Pathways
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. However, their mechanisms of action differ significantly.
This compound's Anti-inflammatory Signaling Pathway
This compound is understood to more directly inhibit the NF-κB signaling cascade. While the precise molecular target is still under investigation, it is believed to interfere with key steps leading to the activation and nuclear translocation of NF-κB.
Figure 1: this compound's NF-κB Inhibition. this compound is proposed to inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby blocking the transcription of pro-inflammatory genes.
Dexamethasone's Anti-inflammatory Signaling Pathway
Dexamethasone acts through the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus and interferes with NF-κB-mediated gene transcription through multiple mechanisms, including direct interaction with the p65 subunit of NF-κB and upregulation of the NF-κB inhibitor, IκBα.[5][6][7][8][9]
Figure 2: Dexamethasone's GR-Mediated NF-κB Inhibition. Dexamethasone binds to the cytoplasmic Glucocorticoid Receptor (GR). The resulting complex translocates to the nucleus where it inhibits NF-κB's transcriptional activity and also promotes the synthesis of IκBα, further suppressing the inflammatory response.
Conclusion
This compound demonstrates significant anti-inflammatory activity, comparable to that of dexamethasone in its ability to inhibit key pro-inflammatory cytokines in an in vivo model of inflammation. Both compounds ultimately suppress the NF-κB signaling pathway, a cornerstone of the inflammatory cascade. However, their mechanisms of action are distinct, with dexamethasone acting through the glucocorticoid receptor and this compound appearing to have a more direct inhibitory effect on the NF-κB pathway. The finding that this compound, unlike dexamethasone, also inhibits IL-4 suggests a potentially different immunomodulatory profile that warrants further investigation. These data highlight this compound as a promising natural compound for the development of novel anti-inflammatory therapies. Further research is necessary to fully elucidate its molecular targets and to evaluate its efficacy and safety in a broader range of preclinical models.
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. physoc.org [physoc.org]
- 6. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of Mitraphylline: An In Vitro Profile Versus In Vivo Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer compound mitraphylline. Due to the current absence of in vivo anticancer studies for this compound, this document focuses on its validated in vitro effects and presents a comparison with the well-established in vivo anticancer drug, Camptothecin (CPT). This approach is intended to highlight the therapeutic potential of this compound and to provide a contextual framework for its future in vivo validation.
Overview of this compound and Comparator
This compound is a pentacyclic oxindole alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw. It has demonstrated a range of biological activities, with recent research focusing on its potential as an anticancer agent. In vitro studies have shown its ability to inhibit cancer cell proliferation, motility, and invasion.[1][2][3][4][5][6]
Camptothecin (CPT) is a quinoline alkaloid first isolated from Camptotheca acuminata. It is a potent anticancer agent and its derivatives, such as topotecan and irinotecan, are used in clinical practice. CPT functions by inhibiting DNA topoisomerase I, leading to DNA damage and apoptosis. Its extensive in vivo characterization provides a robust benchmark for evaluating novel anticancer compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (in vitro) and Camptothecin (in vivo).
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MHH-ES-1 | Ewing's Sarcoma | MTS Assay | 5-40 µM | IC50: 17.15 ± 0.82 µM (30h) | [4] |
| MT-3 | Breast Cancer | MTS Assay | 5-40 µM | IC50: 11.80 ± 1.03 µM (30h) | [4] |
| GAMG | Glioma | Cell Viability | 5-40 µM | IC50: 20 µM (48h) | [2][5] |
| SKN-BE(2) | Neuroblastoma | Cell Viability | 5-40 µM | IC50: 12.3 µM (30h) | [5] |
| H1975 | Lung Cancer | Transwell Invasion | 2.5 µM | ~24% inhibition | [7] |
| AGS | Gastric Cancer | Transwell Invasion | 2.5 µM | ~23% inhibition | [7] |
| CaCo2 | Colorectal Cancer | Transwell Invasion | 2.5 µM | ~17% inhibition | [7] |
Table 2: In Vivo Anticancer Activity of Camptothecin (Illustrative Examples)
| Animal Model | Cancer Type | Drug Formulation | Dosage & Administration | Key Findings | Reference |
| Nude Mice | Human Neuroblastoma (IMR-32) Xenograft | BACPTDP (pro-drug) | Not specified | Comparable activity to irinotecan | [8] |
| Nude Mice | Human Colon Cancer (HT29) Xenograft | BACPTDP (pro-drug) | Not specified | Comparable activity to irinotecan | [8] |
| Nude Mice | Human Ovarian Cancer (SK-OV-3) Xenograft | BACPTDP (pro-drug) | Not specified | Significantly greater activity than irinotecan | [8] |
| Nude Mice | Human Pancreatic Cancer (Panc-1) Xenograft | BACPTDP (pro-drug) | Not specified | Complete tumor regressions | [8] |
| Nude Mice | 21 Human Tumor Xenografts | CZ48 (hydrate) | 100-1000 mg/kg/day | 90% response rate (19 of 21 tumors) | [9] |
| Rat | Glioblastoma (orthotopic model) | CPT-ALA (pro-drug) | Not specified | 30% reduction in tumor volume | [10] |
Experimental Methodologies
This compound In Vitro Protocols
Cell Culture: Human cancer cell lines (e.g., MHH-ES-1, MT-3, GAMG, SKN-BE(2), H1975, AGS, CaCo2) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability/Proliferation Assays (MTS/Tetrazolium Assay):
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of this compound (e.g., 5-40 µM) or vehicle control.
-
After a defined incubation period (e.g., 30 or 48 hours), a solution containing a tetrazolium compound (e.g., MTS) is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium compound into a colored formazan product by viable cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.[4][5]
Transwell Invasion Assay:
-
Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are placed in a 24-well plate.
-
The lower chamber is filled with culture medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cancer cells, pre-treated with this compound (e.g., 2.5 µM) or vehicle control, are seeded into the upper chamber in serum-free medium.
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated group to the control group.[7]
Camptothecin In Vivo Protocols (Generalized)
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used for xenograft studies.
Tumor Xenograft Implantation:
-
Human cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size before the commencement of treatment.
Drug Administration:
-
Camptothecin or its derivatives are formulated for in vivo delivery. Due to CPT's poor water solubility, formulations may include co-solvents, liposomes, or pro-drug modifications.[11]
-
The drug is administered to the tumor-bearing mice via various routes, such as intravenous (i.v.), intraperitoneal (i.p.), or oral gavage.
-
Dosing schedules can vary, for example, daily, twice weekly, or as a single dose, with dosages typically in the range of 4-8 mg/kg for parenteral administration in mice.[11]
Evaluation of Antitumor Efficacy:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width^2)/2.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
-
The primary endpoint is often tumor growth inhibition, but can also include survival analysis.
Visualizing Molecular Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Anticancer Activity
Caption: Proposed mechanism of this compound in inhibiting cancer cell motility.
Generalized In Vivo Anticancer Drug Evaluation Workflow
Caption: A typical workflow for evaluating a novel anticancer agent in a xenograft model.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound possesses anticancer properties, particularly in the context of inhibiting cell motility and invasion, which are crucial steps in metastasis. Its mechanism of action appears to be linked to the downregulation of the Integrin α4 signaling pathway.
However, the transition from promising in vitro results to a validated in vivo therapeutic requires rigorous testing in animal models. The comprehensive in vivo data available for Camptothecin serves as a clear roadmap for the necessary preclinical evaluation of this compound. Future studies should aim to:
-
Establish the maximum tolerated dose and pharmacokinetic profile of this compound in relevant animal models.
-
Evaluate the efficacy of this compound in reducing tumor growth in various cancer xenograft models.
-
Investigate the in vivo modulation of the proposed signaling pathways upon this compound treatment.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACPTDP: a water-soluble camptothecin pro-drug with enhanced activity in hypoxic/acidic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Mitraphylline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of mitraphylline, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant material to biological samples. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters of different analytical techniques, providing a basis for objective comparison.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Methods for Alkaloid Analysis
| Parameter | HPLC-UV for Oxindole Alkaloids (this compound as standard)[1] | UPLC-MS/MS for Uncaria Alkaloids[2] |
| Linearity (r²) | ≥ 0.9996 | 0.995 |
| Limit of Detection (LOD) | 0.8 ppm (µg/mL) | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 2.4 ppm (µg/mL) | Not explicitly stated for this compound |
| Accuracy (% Recovery) | ≥ 96% | 86.5% to 110.4% |
| Precision (RSD) | < 2.4% | ≤ 15% (Intra- and Inter-day) |
| Analysis Time | Baseline separation in < 30 minutes[3] | 5.5 minutes |
Table 2: Performance Data for GC-FID Method for this compound Detection
| Parameter | GC-FID for this compound[4] |
| Linearity (r²) | Calculated from a 5-level calibration curve |
| LOD | Not specified |
| LOQ | Not specified |
| Accuracy | Not specified |
| Precision | Not specified |
| Analysis Time | Dependent on chromatographic conditions |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of oxindole alkaloids in Uncaria tomentosa, using this compound as a calibration standard.[1]
-
Sample Preparation: Extraction with aqueous ethanol. The particle size of the powdered plant material significantly influences extraction yields.[1]
-
Chromatographic Separation:
-
Calibration: this compound is used as a calibration reference for the determination of total alkaloids.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method allows for the simultaneous determination of six Uncaria alkaloids in mouse blood.[2]
-
Sample Preparation: Protein precipitation with acetonitrile from a 20 µL blood sample.[2]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Internal Standard: Midazolam.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method has been used for the detection and quantification of this compound in Thai Mitragyna species.[4]
-
Sample Preparation: Ethanolic extraction.[4]
-
Chromatographic System: Agilent Technologies 7890B GC system with a flame ionization detector (FID).[4]
-
Chromatographic Conditions: Specific parameters such as column type, temperature program, and flow rate are optimized for the four target substances including this compound.[4]
-
Quantification: A 5-level, 2-fold serial dilution of a standard solution is used to create a calibration curve. The concentration of this compound in the extracts is calculated from the linear equation of the calibration curve.[4]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different analytical techniques. The following diagram illustrates a general workflow for this process.
Caption: General workflow for cross-validating analytical methods.
References
- 1. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of rhynchophylline and this compound in two Thai Mitragyna species and the investigation of their biological activity via opioid gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Mitraphylline from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of mitraphylline derived from its primary botanical sources, primarily species of the Uncaria (Cat's Claw) and Mitragyna genera. The yield, purity, and biological activities of this pentacyclic oxindole alkaloid can exhibit significant variation based on the geographical origin of the plant material. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research and sourcing decisions.
Quantitative Data Summary
While direct comparative studies on this compound from various geographical locations are limited, the available data indicates notable differences in alkaloid profiles. The following tables summarize quantitative findings from several key studies.
Table 1: this compound and Related Alkaloid Content from Different Geographical Sources
| Botanical Source | Geographical Origin | Plant Part | This compound Content/Yield | Purity | Analytical Method | Reference |
| Uncaria tomentosa | South America (unspecified) | Dried Inner Bark | 0.05% (w/w) yield from isolation | 98% | HPLC-UV/DAD, MS, NMR | [1] |
| Uncaria tomentosa | Peru | Bark | Presence confirmed, relative abundance varies | Not specified | HPLC-PDA | [2] |
| Uncaria tomentosa | Brazil | Bark | Presence confirmed, relative abundance varies | Not specified | HPLC-PDA | [2] |
| Mitragyna speciosa | Thailand | Leaves | Mitragynine (major alkaloid) constitutes ~66% of total alkaloids | Not specified | Not specified | [3][4] |
| Mitragyna speciosa | Malaysia | Leaves | Mitragynine (major alkaloid) constitutes ~12% of total alkaloids | Not specified | Not specified | [3][4] |
| Mitragyna speciosa | Penang, Malaysia | Leaves | Low mitragynine content in aqueous extract | Not specified | GC-MS | [5] |
| Mitragyna speciosa | Kedah, Malaysia | Leaves | Low mitragynine content in aqueous extract | Not specified | GC-MS | [5] |
Note: Data on this compound content in Mitragyna speciosa is often reported as part of the total alkaloid content, with mitragynine being the primary focus of many studies.
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Cell Line/Model | IC50/Effect | Geographical Source of this compound | Reference |
| Cytotoxicity | ||||
| Human Ewing's Sarcoma (MHH-ES-1) | 17.15 ± 0.82 µM (at 30h) | Uncaria tomentosa (Peruvian forest) | [6][7] | |
| Human Breast Cancer (MT-3) | 11.80 ± 1.03 µM (at 30h) | Uncaria tomentosa (Peruvian forest) | [6][7] | |
| Human Glioma (GAMG) | 20 µM (at 48h) | Uncaria tomentosa (South America) | [8] | |
| Human Neuroblastoma (SKN-BE(2)) | 12.3 µM (at 30h) | Uncaria tomentosa (South America) | [8] | |
| Anti-inflammatory Activity | ||||
| LPS-activated murine model | ~50% inhibition of IL-1α, IL-1β, IL-17, and TNF-α release at 30 mg/kg/day | Uncaria tomentosa (Eastern Peru) | [9][10] | |
| LPS-activated human neutrophils | Significant reduction in NO production and pro-inflammatory cytokines at 25 µM | Uncaria tomentosa (unspecified) | [11] |
Note: The geographical source of the plant material used for isolating this compound for biological activity studies is often not specified in detail, limiting direct comparisons.
Experimental Protocols
Extraction and Isolation of this compound from Uncaria tomentosa Bark
This protocol is adapted from a method that yielded this compound with high purity.[1]
a. Alkaloid-Enriched Extraction (Acid-Base Partition):
-
Dried and powdered Uncaria tomentosa bark is subjected to extraction with a suitable organic solvent (e.g., chloroform or dichloromethane) to obtain a crude extract.
-
The crude extract is then partitioned between an acidic aqueous solution (e.g., 3% HCl) and an organic solvent. The alkaloids will move to the acidic aqueous phase as their hydrochloride salts.
-
The aqueous phase is collected and then basified (e.g., with ammonium hydroxide) to a pH of approximately 10.
-
The basified aqueous solution is then re-extracted with an organic solvent (e.g., dichloromethane). The free base alkaloids will move back into the organic phase.
-
The organic phase is collected and evaporated to dryness to yield an alkaloid-enriched extract.
b. Selective Precipitation of this compound:
-
The alkaloid-enriched extract is dissolved in a minimal amount of a suitable solvent.
-
A specific solvent mixture, such as toluene/hexane (80:20 v/v), is added to selectively precipitate this compound.[1]
-
The precipitate is collected and dried to obtain this compound.
c. Purification:
-
Further purification can be achieved using column chromatography on silica gel with an appropriate solvent system.
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on established methods for the analysis of oxindole alkaloids.[12][13][14]
-
Chromatographic System: A standard HPLC system equipped with a UV/DAD or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium bicarbonate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetonitrile and 0.05% formic acid (pH 5.0) in a 75:25 (v/v) ratio.[13]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: Typically 225 nm.[13]
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Cytotoxicity Assay (MTS Assay)
This protocol is based on the methodology used to assess the cytotoxic effects of this compound on cancer cell lines.[6][7]
-
Cell Seeding: Plate the desired cancer cell lines (e.g., MHH-ES-1, MT-3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 to 40 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 30 hours).
-
MTS Reagent Addition: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Anti-inflammatory Assay (LPS-induced Cytokine Release)
This protocol is adapted from a study evaluating the anti-inflammatory effects of this compound in a murine model.[9][10]
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Compound Administration: Administer this compound orally (e.g., 30 mg/kg/day) for a period of three days. A control group should receive a vehicle, and a positive control group can be treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Induction of Inflammation: On the final day of treatment, induce an inflammatory response by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 15 mg/kg).
-
Sample Collection: After a specific time post-LPS injection, collect blood samples.
-
Cytokine Analysis: Separate the serum and measure the levels of various pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-17, TNF-α) using a multiplex ELISA assay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the control groups to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 4. Variations in mitragynine content in the naturally growing Kratom (Mitragyna speciosa) population of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antiproliferative effects of this compound, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 165.194.131.91 [165.194.131.91]
- 13. eruditio.pom.go.id [eruditio.pom.go.id]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pentacyclic Oxindole Alkaloids in Leukemia Cells: Mitraphylline in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic properties of mitraphylline and other related pentacyclic oxindole alkaloids (POAs), a class of natural compounds found in medicinal plants such as Cat's Claw (Uncaria tomentosa). The information presented is supported by experimental data to facilitate research and development in the field of oncology.
Comparative Efficacy of Pentacyclic Oxindole Alkaloids Against Leukemia Cells
Pentacyclic oxindole alkaloids have demonstrated varying degrees of cytotoxic and antiproliferative activity against leukemia cell lines. The following table summarizes the available quantitative data, primarily focusing on the human T-cell acute lymphoblastic leukemia cell line CCRF-CEM-C7H2.
| Alkaloid | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | CCRF-CEM-C7H2 | Antiproliferative | >100 | [1] |
| Pteropodine | CCRF-CEM-C7H2 | Antiproliferative | ~50 | [1] |
| Uncarine F | CCRF-CEM-C7H2 | Antiproliferative | ~50 | [1] |
| Isopteropodine | CCRF-CEM-C7H2 | Antiproliferative | ~75 | [1] |
| Isothis compound | CCRF-CEM-C7H2 | Antiproliferative | >100 | [1] |
Note: The antiproliferative effects on CCRF-CEM-C7H2 cells were evaluated after 48 hours of incubation.
While this compound shows lower antiproliferative activity against the CCRF-CEM-C7H2 leukemia cell line compared to pteropodine, uncarine F, and isopteropodine, it has demonstrated cytotoxic effects against other cancer cell lines, suggesting its anti-cancer potential may be cell-type specific.[1][2][3]
| Alkaloid | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | MHH-ES-1 (Ewing's Sarcoma) | Cytotoxic | 17.15 ± 0.82 (30h) | [1] |
| This compound | MT-3 (Breast Cancer) | Cytotoxic | 11.80 ± 1.03 (30h) | [1] |
| This compound | GAMG (Glioma) | Antiproliferative | 20 (48h) | [1] |
| This compound | SKN-BE(2) (Neuroblastoma) | Antiproliferative | 12.3 (30h) | [1] |
Mechanistic Insights: Signaling Pathways in Leukemia Cells
The anti-leukemic activity of pentacyclic oxindole alkaloids is primarily attributed to the induction of apoptosis. Pteropodine and uncarine F, in particular, have been shown to be potent inducers of apoptosis in acute lymphoblastic leukemia cells.[4] The intrinsic apoptosis pathway is considered a likely mechanism of action for these compounds.[5]
While the precise signaling cascades for each alkaloid in leukemia cells are still under investigation, some key pathways have been implicated.
Intrinsic Apoptosis Pathway
Pteropodine and uncarine F are suggested to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[1] This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of a cascade of caspases, which are enzymes that execute programmed cell death. The process is regulated by the Bcl-2 family of proteins.
Caption: Proposed intrinsic apoptosis pathway for pentacyclic oxindole alkaloids.
NF-κB Signaling Pathway
This compound has been reported to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is often observed in cancer. Inhibition of this pathway can lead to decreased production of pro-survival and pro-inflammatory factors.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pentacyclic oxindole alkaloids on leukemia cells.
Methodology:
-
Cell Seeding: Leukemia cells (e.g., CCRF-CEM-C7H2) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the pentacyclic oxindole alkaloids (e.g., this compound, pteropodine) or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation with MTT: The plate is incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with pentacyclic oxindole alkaloids.
Methodology:
-
Cell Treatment: Leukemia cells are treated with the desired concentration of the alkaloid or vehicle control for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by centrifugation.
-
Washing: The cell pellet is washed with cold PBS (phosphate-buffered saline).
-
Resuspension: The cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Following treatment with the alkaloids, leukemia cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., pro-caspase-3, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Washing: The membrane is washed with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the in vitro evaluation of pentacyclic oxindole alkaloids against leukemia cells.
Caption: A generalized workflow for the in vitro evaluation of anti-leukemic compounds.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V Plus Propidium Iodide for Apoptosis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Head-to-head comparison of mitraphylline and 7-hydroxymitragynine
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of mitraphylline and 7-hydroxymitragynine, two alkaloids with distinct pharmacological profiles. While both are found in species of the Mitragyna genus, their primary mechanisms of action diverge significantly, positioning them for different therapeutic applications. 7-Hydroxymitragynine is a potent opioid receptor agonist, whereas this compound is recognized for its immunomodulatory and anti-inflammatory properties. This document summarizes the available quantitative data, details key experimental protocols, and visualizes their respective signaling pathways to offer a clear comparative perspective for the scientific community.
Pharmacological Profile Overview
7-Hydroxymitragynine acts as a potent partial agonist at the µ-opioid receptor (MOR), with a binding affinity that is notably higher than its parent compound, mitragynine.[1][2] Its activity at the MOR is central to its analgesic effects.[3] In contrast, this compound's primary mechanism of action involves the modulation of inflammatory pathways, specifically through the inhibition of the NF-κB signaling cascade.[4] While one study has suggested that plant extracts containing this compound exhibit binding affinity for the µ-opioid receptor, quantitative binding data for the isolated compound is not available, and its principal effects are not mediated by the opioid system.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for 7-hydroxymitragynine's interaction with opioid receptors and this compound's anti-inflammatory effects. Due to their distinct mechanisms of action, a direct comparison of identical parameters is not feasible.
Table 1: 7-Hydroxymitragynine - Opioid Receptor Binding Affinities
| Receptor Subtype | Kᵢ (nM) | Reference Compound |
| µ-Opioid (MOR) | 7.16 ± 0.94 | - |
| κ-Opioid (KOR) | 74.1 | - |
| δ-Opioid (DOR) | 236 | - |
| Data from radioligand binding assays.[5] |
Table 2: 7-Hydroxymitragynine - Functional Activity at µ-Opioid Receptor
| Assay | Parameter | Value |
| G Protein Activation | EC₅₀ (nM) | 34.5 ± 4.5 |
| G Protein Activation | Eₘₐₓ (%) | 47 |
| [³⁵S]GTPγS binding assay.[6] |
Table 3: this compound - Anti-Inflammatory Activity (In Vivo)
| Cytokine | Inhibition (%) |
| IL-1α | ~50 |
| IL-1β | ~70 |
| TNF-α | ~50 |
| Data from an in vivo murine model with LPS-induced inflammation.[7] |
Signaling Pathways
The distinct mechanisms of action of 7-hydroxymitragynine and this compound are illustrated in the following signaling pathway diagrams.
References
- 1. Discovery of rhynchophylline and this compound in two Thai Mitragyna species and the investigation of their biological activity via opioid gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators. | Semantic Scholar [semanticscholar.org]
- 7. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of mitraphylline's biological effects across different labs
For Researchers, Scientists, and Drug Development Professionals
Mitraphylline, a pentacyclic oxindole alkaloid primarily isolated from plants of the Uncaria and Mitragyna genera, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have reported its anti-inflammatory, anticancer, and immunomodulatory properties, suggesting its potential as a novel therapeutic agent.[3][4] However, the reproducibility of these biological effects across different research settings is crucial for its continued development. This guide provides a comparative analysis of key experimental data from various studies to assess the consistency of this compound's reported biological activities.
Summary of In Vitro Anti-Cancer Effects
This compound has demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in different studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Laboratory/Year | Citation |
| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 | García Prado et al. / 2009 | [5] |
| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 | García Prado et al. / 2009 | [5] |
| SKN-BE(2) | Neuroblastoma | 12.3 | 30 | García et al. / 2007 | [6] |
| GAMG | Glioma | 20 | 48 | García et al. / 2007 | [6] |
The data indicates a degree of consistency in the micromolar range for the cytotoxic effects of this compound on different cancer cell lines. It is important to note the variations in cell lines and exposure times, which can influence IC50 values.
Modulation of Inflammatory Responses
A significant body of research has focused on the anti-inflammatory properties of this compound, particularly its ability to modulate cytokine production.
| Model System | Treatment | Cytokine | Effect | Laboratory/Year | Citation |
| LPS-stimulated murine model (in vivo) | 30 mg/kg/day for 3 days (oral) | IL-1α, IL-1β, IL-17, TNF-α | ~50% inhibition of release | Rojas-Duran et al. / 2012 | [1] |
| LPS-stimulated murine model (in vivo) | 30 mg/kg/day for 3 days (oral) | IL-4 | ~40% reduction in production | Rojas-Duran et al. / 2012 | [1] |
| LPS-treated M1 human macrophages (in vitro) | 25 µM MTP | TNFα, IL-6, IL-1β | Abrogation of release | Montserrat-de la Paz et al. / 2015 | [7] |
The consistent finding across these studies is the inhibitory effect of this compound on pro-inflammatory cytokines, although the experimental models (in vivo vs. in vitro) and specific cytokines analyzed differ.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies from the cited studies are provided below.
In Vitro Cytotoxicity Assay (García Prado et al., 2009)[5]
-
Cell Culture: Human Ewing's sarcoma MHH-ES-1 and breast cancer MT-3 cell lines were cultured in appropriate media.
-
Treatment: Cells were treated with this compound at concentrations ranging from 5 µM to 40 µM. Cyclophosphamide and vincristine were used as reference controls.
-
Cell Viability Determination: After a 30-hour incubation period, viable cell numbers were determined using a Coulter counter.
-
MTS Assay: The tetrazolium compound MTS was used in a colorimetric assay to evaluate cell viability and confirm the results from the cell counter.
In Vivo Anti-inflammatory Activity (Rojas-Duran et al., 2012)[1]
-
Animal Model: Female BALB/c mice were used.
-
Treatment: Mice received this compound orally at a dose of 30 mg/kg/day for three consecutive days. The control group received dexamethasone (2 mg/kg/day).
-
Induction of Inflammation: On the third day, mice were injected with bacterial lipopolysaccharide (LPS) endotoxin (15 mg/kg).
-
Cytokine Analysis: Blood samples were collected, and the levels of 16 different cytokines were determined using an ELISA multiplex assay.
Macrophage Polarization Assay (Montserrat-de la Paz et al., 2015)[7]
-
Cell Isolation: Primary human monocytes were isolated from peripheral blood.
-
Macrophage Differentiation: Monocytes were differentiated into M0 macrophages.
-
Polarization and Treatment: M0 macrophages were polarized to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes in the presence or absence of 25 µM this compound. In some experiments, M1 macrophages were treated with LPS (100 ng/mL) and this compound.
-
Analysis: The activation state of macrophages was assessed by analyzing specific cell surface markers using flow cytometry, gene expression analysis, and protein analysis of secreted cytokines.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
One of the key anti-inflammatory mechanisms of this compound involves the inhibition of the NF-κβ signaling pathway.[8] This leads to a reduction in the expression and release of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κβ signaling pathway.
Recent studies have also elucidated this compound's role in suppressing cancer cell motility by targeting the integrin α4-mediated signaling pathway.[9]
Caption: this compound suppresses cancer cell motility via integrin α4 signaling.
The general workflow for investigating the anti-cancer properties of this compound in vitro is outlined below.
Caption: General workflow for in vitro anti-cancer testing of this compound.
Conclusion
The available data suggests a consistent pattern of biological activity for this compound, particularly in the realms of anti-cancer and anti-inflammatory effects. The reported IC50 values for cytotoxicity are within a similar micromolar range across different cancer cell lines, and its inhibitory effect on key pro-inflammatory cytokines is a recurring finding. While direct inter-laboratory reproducibility studies have not been formally published, the congruence of these independent research findings lends confidence to the reported biological effects of this compound. Future research should aim for more standardized protocols to facilitate direct comparisons and further solidify the understanding of this compound's therapeutic potential. The high plasma protein binding of this compound (>90%) is a factor that should be considered in the design and interpretation of both in vitro and in vivo studies.[4]
References
- 1. Anti-inflammatory activity of this compound isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Unveiling the Hidden Gem: this compound - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cytotoxic effect of the pentacyclic oxindole alkaloid this compound isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of this compound from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [islaaaaa.weebly.com]
- 9. Strictosamide and this compound inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Mitraphylline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Mitraphylline. Given the limited availability of a comprehensive Safety Data Sheet (SDS), these guidelines are based on the known hazards and general best practices for handling potent chemical compounds in a laboratory setting. It is imperative to always consult the supplier-specific SDS upon receipt of the material for the most accurate and detailed safety information.
Hazard Assessment
This compound is an alkaloid with known biological activity.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as acutely toxic if swallowed.[4][5] General safety warnings advise that this material should be considered hazardous until more information is available, with explicit cautions to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[6]
Summary of Known Hazards:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Fatal if swallowed. | [4][5] |
| General Handling | Hazardous until further information is available. Avoid all routes of exposure. | [6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following recommendations are based on standard laboratory procedures for handling hazardous chemicals.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves compliant with ASTM D6978 standard is recommended.[7] | Provides robust protection against dermal absorption. The outer glove can be removed and replaced if contamination is suspected.[8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a risk of splashes.[7][9] | Protects against accidental splashes of solutions containing this compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a containment system or if aerosols may be generated.[9] | Mitigates the risk of inhalation, a potential route of exposure. |
Handling and Operational Plan
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked and equipped with the necessary safety and cleaning supplies.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood. Use anti-static weigh paper or a weighing boat.
-
Solubilization: this compound is soluble in DMSO and dimethylformamide at approximately 5 mg/mL and slightly soluble in ethanol.[6] When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[6]
Disposal Plan
As no specific disposal guidelines for this compound are readily available, general procedures for the disposal of hazardous chemical waste must be followed in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Steps:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and absorbent liners, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any needles or other sharps used for transfer should be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Do not dispose of this compound down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-276005) | 509-80-8 [evitachem.com]
- 4. This compound | C21H24N2O4 | CID 94160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 509-80-8 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
